molecular formula C12H17N5O5S2 B2941437 N3-Cystamine-Suc-OSu

N3-Cystamine-Suc-OSu

Cat. No.: B2941437
M. Wt: 375.4 g/mol
InChI Key: IUENXPTVPBUBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Cystamine-Suc-OSu is a useful research compound. Its molecular formula is C12H17N5O5S2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5S2/c13-16-15-6-8-24-23-7-5-14-9(18)1-4-12(21)22-17-10(19)2-3-11(17)20/h1-8H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUENXPTVPBUBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCSSCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3-Cystamine-Suc-OSu: A Trifunctional Linker for Reductively-Cleavable Bioconjugation and Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Cystamine-Suc-OSu is a heterobifunctional, cleavable crosslinking reagent that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a detailed exploration of its mechanism of action, offering insights into its chemical reactivity and biological applications. The molecule incorporates three key functional moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a central disulfide bond susceptible to cleavage by reducing agents, and a terminal azide group for bioorthogonal "click" chemistry. This unique combination of features enables the assembly of complex bioconjugates that can be selectively disassembled under specific reducing conditions, a property of significant interest in the design of advanced therapeutic and diagnostic agents, particularly antibody-drug conjugates (ADCs). This document outlines the fundamental chemistry, provides structured quantitative data, details experimental protocols for its use, and presents visual diagrams of the reaction pathways and experimental workflows.

Core Mechanism of Action

The functionality of this compound is predicated on the sequential or orthogonal reactivity of its three principal components: the NHS ester, the disulfide bond, and the azide group.

1.1. Amine-Reactive Conjugation via the NHS Ester

The N-hydroxysuccinimide ester is a highly efficient activating group for carboxylic acids, enabling their facile reaction with primary amines to form stable amide bonds. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amino groups on biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins, act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the N-hydroxysuccinimide leaving group and form the desired amide linkage.

The efficiency of this conjugation is highly pH-dependent. The amino group must be in its unprotonated, nucleophilic state for the reaction to occur. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5.[1][2] At lower pH values, the amine is protonated and non-reactive, while at higher pH, the competing hydrolysis of the NHS ester becomes significant, reducing the conjugation efficiency.[1][3]

1.2. Reductive Cleavage of the Disulfide Bond

The central feature of this compound is the cystamine-derived disulfide bond. This bond is stable under general physiological conditions but is readily cleaved in reducing environments through a thiol-disulfide exchange reaction.[4] A key biological reducing agent is glutathione (GSH), a tripeptide present at significantly different concentrations in the intracellular and extracellular environments.

The intracellular cytoplasm maintains a high concentration of GSH (typically 1-10 mM), creating a strongly reducing environment. In contrast, the concentration of GSH in the blood plasma is substantially lower (in the micromolar range, approximately 2-20 µM). This concentration gradient is the basis for the differential stability of the disulfide bond, allowing for the design of bioconjugates that remain intact in systemic circulation but release their payload upon internalization into a cell. The cleavage mechanism involves the nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of the conjugated molecule. A second GSH molecule then reduces the mixed disulfide, regenerating the free thiol on the linker and producing oxidized glutathione (GSSG).

1.3. Bioorthogonal Ligation via the Azide Group

The terminal azide group provides a bioorthogonal handle for further modification using "click chemistry." The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne. This reaction is highly efficient, specific, and can be performed in aqueous buffers under mild conditions, making it ideal for the modification of complex biomolecules. The bioorthogonality of the azide and alkyne groups ensures that they do not react with other functional groups present in biological systems, allowing for highly specific and controlled conjugations.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Chemical Name 4-(2-((2-Azidoethyl)disulfanyl)ethylamino)-4-oxobutanoic acid succinimidyl ester
Molecular Formula C₁₂H₁₇N₅O₅S₂
Molecular Weight 375.42 g/mol
CAS Number 1987341-40-1

Table 2: NHS Ester Reaction Parameters

ParameterRecommended Value/RangeNotes
Reaction pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester hydrolysis.
Molar Excess of Linker 5 to 20-fold over proteinShould be optimized for the specific protein and desired degree of labeling.
Reaction Buffers Amine-free buffers (e.g., PBS, Borate, Bicarbonate)To avoid competing reactions with the buffer components.
Reaction Time 30 minutes to 2 hours at room temperatureCan be extended at lower temperatures (e.g., 4°C).
Quenching Reagents 1 M Tris-HCl or GlycineTo stop the reaction by consuming unreacted NHS esters.

Table 3: Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life
7.025~1-2 hours
7.044-5 hours
8.025~30 minutes
8.525~10 minutes
8.6410 minutes

Table 4: Glutathione (GSH) Concentrations in Biological Compartments

CompartmentConcentration RangeSignificance for Disulfide Cleavage
Cytoplasm 1 - 10 mMPromotes rapid cleavage of the disulfide bond.
Blood Plasma 2 - 20 µMDisulfide bond is relatively stable, minimizing premature payload release.

Table 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterTypical Conditions
Catalyst Copper (I) source (e.g., CuSO₄ with a reducing agent)
Reducing Agent Sodium Ascorbate
Ligand THPTA, TBTA (to stabilize Cu(I) and increase reaction rate)
Solvent Aqueous buffers, DMSO, DMF
Reaction Temperature Room Temperature

Experimental Protocols

3.1. Protocol for Conjugation of this compound to a Protein

This protocol describes the general procedure for labeling a protein with this compound via its NHS ester.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer) at a pH of 8.0-8.5.

    • The protein concentration should ideally be between 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer using dialysis or a desalting column.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the conjugated molecule is light-sensitive.

  • Quenching the Reaction:

    • (Optional) Add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

3.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized protein from the previous step.

  • Reagent Preparation:

    • Prepare stock solutions of:

      • Copper (II) sulfate (CuSO₄) in water (e.g., 50 mM).

      • A copper-chelating ligand such as THPTA in water (e.g., 50 mM).

      • A reducing agent such as sodium ascorbate in water (e.g., 100 mM). This solution should be prepared fresh.

      • The alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Click Reaction:

    • To the azide-functionalized protein solution, add the alkyne-containing molecule (typically a 2 to 5-fold molar excess over the protein).

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions.

    • Add the copper/ligand mixture to the protein-alkyne solution. The final copper concentration is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using appropriate chromatographic techniques such as size-exclusion chromatography or affinity chromatography to remove the copper catalyst, excess reagents, and any unreacted starting materials.

3.3. Protocol for Glutathione-Mediated Cleavage of the Disulfide Bond

This protocol describes the in vitro cleavage of the disulfide bond in the purified conjugate.

  • Reagent Preparation:

    • Prepare a stock solution of reduced glutathione (GSH) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Cleavage Reaction:

    • Incubate the purified conjugate with a final concentration of 1-10 mM GSH at 37°C.

    • The reaction progress can be monitored over time (e.g., 1, 2, 4, 8, 24 hours) by analyzing aliquots of the reaction mixture.

  • Analysis:

    • The cleavage of the conjugate can be analyzed by various techniques, including SDS-PAGE (under reducing and non-reducing conditions), HPLC, or mass spectrometry, to detect the released payload and the protein carrier.

Mandatory Visualizations

Mechanism of Action of this compound cluster_0 1. Amine Conjugation cluster_1 2. Click Chemistry cluster_2 3. Reductive Cleavage Protein Protein-NH₂ Conjugate1 Protein-NH-CO-Linker-N3 Protein->Conjugate1 pH 7.2-8.5 Stable Amide Bond Linker This compound Linker->Conjugate1 Conjugate2 Protein-NH-CO-Linker-Triazole-Payload Conjugate1->Conjugate2 Cu(I) Catalyst Stable Triazole Ring Alkyne Alkyne-Payload Alkyne->Conjugate2 Released_Payload Released Payload Conjugate2->Released_Payload High [GSH] (Intracellular) Cleaved_Protein Protein-NH-CO-Linker-SH Conjugate2->Cleaved_Protein GSH Glutathione (GSH)

Caption: Overall mechanism of this compound.

Experimental Workflow Start Start: Protein & Linker Step1 Step 1: NHS Ester Conjugation (pH 8.0-8.5, RT, 1-2h) Start->Step1 Purification1 Purification 1 (Size-Exclusion Chromatography) Step1->Purification1 Step2 Step 2: Click Reaction (CuAAC) (Alkyne-Payload, Cu(I), RT, 1-4h) Purification1->Step2 Purification2 Purification 2 (Chromatography) Step2->Purification2 Step3 Step 3: Reductive Cleavage Assay (GSH, 37°C) Purification2->Step3 Analysis Analysis (SDS-PAGE, HPLC, MS) Step3->Analysis End End: Characterized Conjugate & Cleavage Analysis->End

Caption: A typical experimental workflow.

Signaling Pathway Analogy for Drug Delivery cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell ADC ADC (Intact) Low_GSH Low [GSH] (µM range) Internalization Internalization (e.g., Receptor-Mediated Endocytosis) ADC->Internalization Targeting Endosome Endosome/Lysosome Internalization->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm High_GSH High [GSH] (mM range) Payload_Release Payload Release Cytoplasm->Payload_Release Therapeutic_Effect Therapeutic Effect Payload_Release->Therapeutic_Effect

Caption: Drug delivery signaling pathway analogy.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of N3-Cystamine-Suc-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Cystamine-Suc-OSu is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This reagent incorporates three key chemical motifs: a terminal azide (N3) group for click chemistry, a central cystamine unit containing a reducible disulfide bond, and an N-hydroxysuccinimide (OSu) ester for amine-reactive conjugation. This unique combination of functionalities allows for the sequential and specific linkage of biomolecules, making it a valuable tool in the construction of complex biotherapeutics.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and application of this compound, with a focus on its role in ADC development.

Chemical Properties and Data

The chemical properties of this compound are dictated by its constituent functional groups. The NHS ester is susceptible to hydrolysis, a competing reaction to the desired aminolysis. The disulfide bond is stable under physiological conditions but can be cleaved by reducing agents, a feature exploited for drug release within the cellular environment.

PropertyValueSource
Molecular Formula C12H17N5O5S2[1]
Molecular Weight 375.4 g/mol [1]
CAS Number 1987341-40-1[1]
Purity >96%[1]
Appearance Solid[2]
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month
Solubility Soluble in DMSO and DMF
Stability and Reactivity Considerations
  • NHS Ester Hydrolysis: N-hydroxysuccinimide esters are prone to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. The rate of hydrolysis is a critical factor to consider during bioconjugation reactions, as it competes with the aminolysis reaction. The half-life of NHS esters can vary from minutes to hours depending on the pH and temperature of the reaction.

  • Disulfide Bond Stability: Disulfide bonds are relatively stable in circulation but can be cleaved by reducing agents such as glutathione (GSH), which is present in higher concentrations inside cells compared to the bloodstream. The stability of the disulfide bond can be influenced by steric hindrance of adjacent groups.

  • Click Chemistry Reactivity: The azide group allows for highly specific and efficient conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

Synthesis of this compound

Proposed Synthetic Scheme

A potential synthetic route involves three main stages:

  • Mono-acylation of a protected cystamine derivative: To ensure selective reaction at one of the amine groups.

  • Introduction of the azide functionality: Through nucleophilic substitution.

  • Activation of the carboxylic acid to an NHS ester.

A more direct, though potentially lower-yielding, approach could involve the direct acylation of cystamine with succinic anhydride, followed by azidation and NHS ester formation.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol describes the reaction of the NHS ester moiety of the linker with primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the protein solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the linker stock solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the resulting azide-functionalized protein to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry, or by reacting the azide with a fluorescently labeled alkyne and measuring the fluorescence.

Protocol 2: Click Chemistry Conjugation of a Payload to the Azide-Functionalized Protein

This protocol describes the reaction of the azide group on the linker-modified protein with an alkyne-functionalized payload.

Materials:

  • Azide-functionalized protein

  • Alkyne-functionalized payload

  • For CuAAC:

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., TBTA)

  • For SPAAC:

    • DBCO- or BCN-functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, HIC)

Procedure (SPAAC):

  • Prepare solutions: Dissolve the azide-functionalized protein in the reaction buffer. Dissolve the DBCO- or BCN-functionalized payload in a compatible solvent (e.g., DMSO).

  • Reaction: Add a 1.5-5 fold molar excess of the payload solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted payload or hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DAR).

  • Characterization: Characterize the final ADC for DAR, aggregation, and purity using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation & Conjugation cluster_payload_conjugation Payload Conjugation (Click Chemistry) Antibody Antibody (in amine-free buffer) Conjugation Amine-NHS Ester Reaction (pH 7.2-8.0) Antibody->Conjugation Linker This compound (dissolved in DMSO) Linker->Conjugation Azide_Ab Azide-Functionalized Antibody Conjugation->Azide_Ab Purification (SEC/Dialysis) Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Ab->Click_Reaction Payload Alkyne-Payload (e.g., DBCO-Drug) Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification (HIC/SEC)

Caption: Workflow for the synthesis of an ADC using this compound.

Signaling Pathway for ADC Internalization and Drug Release

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Antigen Tumor-Associated Antigen Endosome Early Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release 3. Proteolytic Degradation & Disulfide Reduction (GSH) Released_Drug Free Drug Drug_Release->Released_Drug Cell_Death Apoptosis Released_Drug->Cell_Death 4. Target Engagement

Caption: Mechanism of action for an ADC with a cleavable disulfide linker.

References

An In-Depth Technical Guide to the Cleavable Disulfide Bond in N3-Cystamine-Suc-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional linker, N3-Cystamine-Suc-OSu, with a core focus on the functionality of its cleavable disulfide bond. This molecule is a versatile tool in bioconjugation, particularly in the development of advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs). Its unique structure, incorporating an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide handle for "click chemistry," and a redox-sensitive disulfide bond, offers a powerful platform for the controlled assembly and disassembly of complex biomolecular architectures.

Core Chemical Structure and Functional Components

This compound is comprised of three key functional moieties, each with a distinct role in bioconjugation strategies:

  • N-hydroxysuccinimide (NHS) Ester: This activated ester provides reactivity towards primary amines, such as the side chain of lysine residues on proteins, enabling the covalent attachment of the linker to a target biomolecule.

  • Azide Group (N3): The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the highly specific and efficient attachment of a second molecule of interest, such as a drug or a fluorescent probe, that has been functionalized with an alkyne or a strained cyclooctyne.

  • Cystamine Core with a Disulfide Bond (-S-S-): At the heart of this linker is a disulfide bond. This bond is relatively stable in the extracellular environment but can be selectively cleaved under reducing conditions, such as those found within the cytoplasm of cells. This feature is pivotal for the triggered release of conjugated payloads.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Functional components of the this compound linker.

The Cleavable Disulfide Bond: Mechanism and Kinetics

The strategic advantage of this compound lies in the conditional lability of its disulfide bond. This bond remains intact in the oxidizing environment of the bloodstream, ensuring the stability of the conjugate in vivo. However, upon internalization into a cell, the disulfide bond is exposed to a highly reducing environment, leading to its cleavage and the release of the conjugated payload.

Mechanism of Cleavage

The cleavage of the disulfide bond is primarily mediated by a thiol-disulfide exchange reaction. The key intracellular reducing agent responsible for this is glutathione (GSH) , a tripeptide that is present in millimolar concentrations within the cytoplasm. The reaction proceeds as follows:

  • A molecule of GSH, in its thiolate form (GS-), acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the linker.

  • This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the other portion of the linker as a free thiol.

  • A second molecule of GSH then attacks the mixed disulfide, releasing the glutathione-conjugated portion of the linker and forming oxidized glutathione (GSSG).

Enzymes such as thioredoxin (TrX) and glutaredoxin (GRX) can also facilitate the reduction of disulfide bonds.

Glutathione-Mediated Disulfide Bond Cleavage Start Drug-S-S-Antibody (in Cytoplasm) Step1 Thiol-Disulfide Exchange Start->Step1 + 2 GSH Intermediate Drug-S-S-G + HS-Antibody Step1->Intermediate Step2 Second Thiol-Disulfide Exchange Intermediate->Step2 End Released Drug-SH + GSSG Step2->End Experimental Workflow for ADC Preparation and Drug Release cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Drug Attachment cluster_2 Step 3: Drug Release and Analysis Antibody Antibody (with Lysine residues) Conjugation NHS Ester Reaction Antibody->Conjugation Linker This compound Linker->Conjugation Azide_Ab Azide-Functionalized Antibody Conjugation->Azide_Ab Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Ab->Click_Reaction Drug Alkyne-Modified Drug Drug->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Cleavage Disulfide Cleavage (e.g., with GSH) ADC->Cleavage Released_Drug Released Drug Cleavage->Released_Drug Analysis Analysis (HPLC, LC-MS) Released_Drug->Analysis Receptor-Mediated Endocytosis and Intracellular Drug Release cluster_0 Extracellular Space cluster_1 Intracellular Space ADC ADC Binding Binding ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target

Unveiling Protein Interactions: An In-depth Technical Guide to Azide-Containing Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing crosslinkers, powerful tools for elucidating protein-protein interactions (PPIs). Understanding these interactions is fundamental to deciphering cellular signaling pathways, validating drug targets, and developing novel therapeutics. Azide-containing crosslinkers offer a versatile approach to covalently capture both stable and transient interactions within the cellular context, providing invaluable insights for researchers in proteomics and drug discovery.

Introduction to Azide-Containing Crosslinkers

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a robust technique for mapping PPIs and providing low-resolution structural information. Azide-containing crosslinkers are a prominent class of reagents in this field, prized for their unique functionalities that enable multi-step, controllable cross-linking experiments.[1][2]

Typically, these reagents are heterobifunctional, possessing two different reactive groups.[1] One end often features a thermally reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues and protein N-termini) under specific pH conditions. The other end contains a photo-activatable group, commonly an aryl azide or a diazirine, which remains inert until exposed to UV light. This two-stage activation allows for precise temporal control over the cross-linking reaction, enabling researchers to "trap" interactions at specific moments.

Furthermore, the azide group itself can serve as a "bioorthogonal handle." This small and stable chemical moiety does not interfere with biological processes and can be specifically targeted through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the selective enrichment of cross-linked proteins or peptides from complex mixtures, significantly enhancing their detection by mass spectrometry.

Types of Azide-Containing Crosslinkers

A variety of azide-containing crosslinkers are available, each with distinct properties tailored for specific applications. Key differentiating features include the type of photo-reactive group, the length of the spacer arm, solubility, and the presence of a cleavable linker.

Succinimidyl-Ester Diazirine (SDA) Reagents

SDA reagents are a popular class of crosslinkers that combine an NHS ester with a diazirine-based photoreactive group. The diazirine moiety offers greater photostability compared to aryl azides and can be efficiently activated by long-wave UV light (330-370 nm), which is less damaging to biological samples. Upon activation, it forms a highly reactive carbene intermediate that can insert into a wide range of amino acid side chains and even the peptide backbone.

SDA crosslinkers come in various forms, differing in spacer arm length and solubility. Non-sulfonated versions are membrane-permeable and suitable for intracellular and intramembrane cross-linking, while sulfonated versions (Sulfo-SDA) are water-soluble and membrane-impermeable, making them ideal for targeting cell-surface proteins. Some SDA reagents also incorporate a disulfide bond in their spacer arm, allowing the cross-link to be cleaved with reducing agents for easier analysis.

Aryl Azide-Based Crosslinkers

Aryl azides (or phenyl azides) are another common type of photo-activatable group. Upon UV irradiation, they form a highly reactive nitrene intermediate. Simple phenyl azides typically require short-wavelength UV light (254-275 nm) for activation, while nitrophenyl azides can be activated with less damaging long-wave UV light (300-460 nm).

Enrichable and MS-Cleavable Azide Crosslinkers

To overcome the challenge of detecting low-abundance cross-linked peptides in complex samples, advanced crosslinkers have been developed that incorporate both an enrichment handle (the azide group for click chemistry) and a mass spectrometry-cleavable bond. A prime example is Azide-A-DSBSO (Azide-tagged, Acid-cleavable DiSuccinimidyl-BisSulfOxide). This reagent features NHS esters for amine reactivity, an azide for enrichment, and a sulfoxide bond that can be specifically cleaved in the mass spectrometer's collision-induced dissociation (CID) cell. This MS-cleavability simplifies the identification of cross-linked peptides from the complex fragmentation spectra.

Quantitative Data Summary

The selection of an appropriate crosslinker is critical for a successful experiment. The tables below summarize key quantitative data for several common azide-containing crosslinkers.

CrosslinkerAbbreviationSpacer Arm Length (Å)Membrane PermeabilityCleavable?Photo-reactive GroupAmine-reactive Group
Sulfosuccinimidyl 4,4'-azipentanoateSulfo-SDA3.9NoNoDiazirineSulfo-NHS Ester
Succinimidyl 6-(4,4'-azipentanamido)hexanoateLC-SDA12.5YesNoDiazirineNHS Ester
N-hydroxysuccinimidyl-5-azido-2-nitrobenzoateANB-NOS-YesNoAryl AzideNHS Ester
(N-hydroxysuccinimidyl)-4-azidosalicylic acidNHS-ASA-YesNoAryl AzideNHS Ester
Azide-tagged, Acid-cleavable DiSuccinimidyl-BisSulfOxideAzide-A-DSBSO-YesYes (MS-cleavable)-NHS Ester

Table 1: Properties of Common Azide-Containing Crosslinkers.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key experiments involving azide-containing crosslinkers.

General Experimental Workflow for In Vivo Cross-linking and Mass Spectrometry Analysis

The overall process of using azide-containing crosslinkers for in vivo PPI studies followed by mass spectrometry is a multi-step procedure.

G cluster_cell In-Cell cluster_lysate Cell Lysate Processing cluster_ms Mass Spectrometry A 1. In Vivo Cross-linking (e.g., Azide-A-DSBSO in HEK293 cells) B 2. Cell Lysis (under denaturing conditions) A->B C 3. Click Chemistry (conjugation to biotin-alkyne) B->C D 4. Affinity Purification (Streptavidin beads) C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E F 6. Elution of Cross-linked Peptides E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identification of cross-linked peptides) G->H I 9. PPI Network Mapping H->I

Caption: General workflow for in vivo cross-linking mass spectrometry using an azide-containing crosslinker.

Protocol for In Vitro Protein Cross-linking with SDA Reagents

This protocol is adapted for the use of Succinimidyl-ester DiAzirine (SDA) crosslinkers for cross-linking purified proteins in vitro.

Materials:

  • Purified protein(s) in a suitable buffer (e.g., PBS, pH 7-9)

  • SDA or Sulfo-SDA crosslinker

  • Anhydrous DMSO or DMF (for non-sulfonated SDA) or water/PBS (for Sulfo-SDA)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • UV lamp (330-370 nm)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the crosslinker. Dissolve non-sulfonated SDA reagents in anhydrous DMSO or DMF. Dissolve Sulfo-SDA reagents directly in water or PBS.

  • NHS Ester Reaction (Amine Labeling):

    • Add the crosslinker to the protein sample to a final concentration of 0.5-2 mM. For protein concentrations ≥ 5 mg/ml, use a 10-fold molar excess of the crosslinker. For samples < 5 mg/ml, use a 20- to 50-fold molar excess.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the NHS ester reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove non-reacted and hydrolyzed crosslinker using a desalting column or dialysis to prevent unwanted reactions during photo-activation.

  • Photo-activation (Cross-linking):

    • Place the sample in an open vessel under a UV lamp (330-370 nm). The distance from the lamp will depend on its power.

    • Irradiate for 5-15 minutes. Optimization of the irradiation time may be necessary.

  • Analysis: The cross-linked products can now be analyzed by SDS-PAGE, Western blotting, or prepared for mass spectrometry analysis.

Protocol for Cross-linking with Sulfo-SDA and Mass Spectrometry Analysis

This protocol outlines the use of Sulfo-SDA for cross-linking proteins, followed by preparation for mass spectrometry.

Materials:

  • Target protein(s)

  • Cross-linking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8)

  • Sulfo-SDA

  • UV Crosslinker instrument (365 nm)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Reagents for mass spectrometry sample preparation

Procedure:

  • NHS Ester Reaction:

    • Dissolve the protein(s) in the cross-linking buffer to a concentration of approximately 1 µg/µL.

    • Add Sulfo-SDA to the protein solution. The protein-to-crosslinker ratio may need to be optimized (e.g., 1:0.5 w/w).

    • Incubate the reaction in the dark for 50-60 minutes at room temperature.

  • Photo-activation:

    • Expose the sample to UV light at 365 nm. The duration of UV exposure can be varied (e.g., 15, 30, 45, 60 minutes) to optimize the number of cross-links.

  • Sample Preparation for Mass Spectrometry:

    • Reduce disulfide bonds in the cross-linked sample with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

    • Acidify the peptide mixture to stop the digestion and prepare it for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Use specialized software (e.g., MeroX, Protein Prospector) to identify the cross-linked peptides from the complex MS/MS data.

Signaling Pathway and Logical Relationship Diagrams

Visualizing the application and mechanism of these crosslinkers can aid in understanding their utility.

Capturing a Transient Kinase-Substrate Interaction

G Kinase Kinase Substrate Substrate Kinase->Substrate Crosslinker Azide-Containing Crosslinker + UV Light Kinase_XL Kinase Substrate_XL Substrate Kinase_XL->Substrate_XL Covalent Cross-link

Caption: Capturing a transient kinase-substrate interaction using a photo-activatable crosslinker.

Two-Step Reaction Mechanism of NHS-Ester Diazirine Crosslinkers

G cluster_step1 Step 1: Amine Reaction (Dark) cluster_step2 Step 2: Photo-activation (UV Light) ProteinA Protein A (with Lysine) ProteinA_mod Protein A-Diazirine ProteinA->ProteinA_mod NHS Ester Reaction (pH 7-9) Crosslinker NHS-Ester-Diazirine Crosslinker->ProteinA_mod Crosslinked_Complex Protein A - Cross-link - Protein B ProteinA_mod->Crosslinked_Complex UV Light (330-370 nm) Carbene Formation ProteinB Protein B (Proximal Residue) ProteinB->Crosslinked_Complex

Caption: The two-step reaction mechanism of a heterobifunctional NHS-ester diazirine crosslinker.

Conclusion

Azide-containing crosslinkers are indispensable tools in modern proteomics and drug discovery. Their unique chemical properties, including photo-activatability and the potential for bioorthogonal click chemistry-based enrichment, provide researchers with a powerful and versatile methodology to capture and identify protein-protein interactions in their native environment. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, scientists can gain deep insights into the complex molecular machinery of the cell, paving the way for new therapeutic interventions.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of N3-Cystamine-Suc-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N3-Cystamine-Suc-OSu, a heterobifunctional crosslinker, in aqueous buffers. Understanding these core characteristics is paramount for the successful design and execution of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document offers detailed experimental protocols, quantitative data where available, and visual representations of key chemical processes to facilitate its practical application in a laboratory setting.

Core Concepts: Understanding the Functionality of this compound

This compound is a versatile crosslinking reagent featuring three key functional components:

  • An azide group (N3) for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."[1][2]

  • A cystamine core containing a disulfide bond, which can be cleaved by reducing agents, allowing for the controlled release of conjugated molecules.

  • An N-hydroxysuccinimide (NHS) ester (Suc-OSu) that reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[3][]

The inherent chemical properties of these functional groups, particularly the NHS ester, dictate the compound's behavior in aqueous environments.

Solubility Profile

Table 1: Solubility Characteristics of this compound

SolventSolubilityRecommendations and Remarks
Aqueous Buffers (e.g., PBS, HEPES) LowDirect dissolution in aqueous buffers is generally not recommended due to low solubility.
Water-Miscible Organic Solvents (DMSO, DMF) HighThe recommended method is to first dissolve this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to the aqueous reaction mixture.

Stability in Aqueous Buffers: The Critical Role of the NHS Ester

The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of its NHS ester moiety. This hydrolysis is a competing reaction to the desired amidation with a primary amine. The rate of hydrolysis is significantly influenced by the pH and temperature of the buffer.

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Buffers

pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes

Data presented is for general NHS esters and specific porphyrin-NHS esters, serving as a close approximation for the behavior of the Suc-OSu moiety in this compound.

The disulfide bond in the cystamine core is generally stable under typical bioconjugation conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Key Reaction Pathways and Workflows

To visually represent the chemical reactions and experimental processes involving this compound, the following diagrams are provided in the DOT language.

Signaling Pathways and Reaction Mechanisms

The primary utility of this compound lies in its ability to link two molecules through distinct chemical reactions.

cluster_0 NHS Ester Amination cluster_1 Azide-Alkyne Click Chemistry N3_Cystamine_Suc_OSu This compound Amide_Bond Stable Amide Bond N3_Cystamine_Suc_OSu->Amide_Bond + Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Amide_Bond pH 7.2-8.5 NHS N-Hydroxysuccinimide (Byproduct) Amide_Bond->NHS Azide_Conjugate Azide-Functionalized Molecule Triazole_Linkage Stable Triazole Linkage Azide_Conjugate->Triazole_Linkage + Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Triazole_Linkage Cu_Catalyst Cu(I) Catalyst (CuAAC) Cu_Catalyst->Triazole_Linkage

Core reaction pathways of this compound.
Competing Hydrolysis of the NHS Ester

A critical consideration during bioconjugation is the competing hydrolysis of the NHS ester, which deactivates the molecule for amine coupling.

N3_Cystamine_Suc_OSu This compound (Active) Desired_Reaction Reaction with Primary Amine N3_Cystamine_Suc_OSu->Desired_Reaction pH 7.2-8.5 Competing_Reaction Hydrolysis N3_Cystamine_Suc_OSu->Competing_Reaction Aqueous Buffer (pH dependent) Conjugated_Product Stable Amide Conjugate Desired_Reaction->Conjugated_Product Inactive_Product Inactive Carboxylate Competing_Reaction->Inactive_Product

Competition between amination and hydrolysis of the NHS ester.
Disulfide Bond Cleavage

The disulfide bond within the cystamine core provides a mechanism for cleaving the conjugated molecules.

Conjugate Molecule A-S-S-Molecule B Cleaved_Products Molecule A-SH + Molecule B-SH Conjugate->Cleaved_Products Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Cleaved_Products Reduction

Cleavage of the disulfide bond by a reducing agent.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Solvent Selection : Use anhydrous (dry) DMSO or DMF. The presence of water can cause premature hydrolysis of the NHS ester.

  • Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution : Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock solution concentration (e.g., 10-50 mM).

  • Mixing : Vortex or sonicate briefly to ensure complete dissolution.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. An aqueous solution of the NHS ester should be used immediately after preparation.

General Protocol for Protein Labeling with this compound

Start Start Buffer_Exchange 1. Buffer Exchange Protein into Amine-Free Buffer (pH 7.2-8.5) Start->Buffer_Exchange Prepare_NHS_Ester 2. Prepare Fresh Stock Solution of this compound in Anhydrous DMSO/DMF Buffer_Exchange->Prepare_NHS_Ester Add_Ester_to_Protein 3. Add Molar Excess of NHS Ester Stock to Protein Solution Prepare_NHS_Ester->Add_Ester_to_Protein Incubate 4. Incubate Reaction (1-4 hours at RT or 4°C) Add_Ester_to_Protein->Incubate Quench 5. Quench Reaction (Optional) with Tris or Glycine Incubate->Quench Purify 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify End End Purify->End

Experimental workflow for protein labeling.
  • Buffer Preparation : Prepare a suitable reaction buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5. Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

  • Protein Preparation : If the protein of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Reaction Setup : Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but this should be optimized for the specific application. The final concentration of the organic solvent should ideally be kept below 10%.

  • Incubation : Incubate the reaction mixture for 1 to 4 hours at room temperature or at 4°C. The lower temperature can help to minimize hydrolysis.

  • Quenching (Optional) : To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris or glycine at a final concentration of 20-50 mM) can be added.

  • Purification : Remove unreacted crosslinker and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol for Assessing the Stability of the NHS Ester
  • Buffer Preparation : Prepare a series of aqueous buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Reaction Setup : Add a known concentration of the this compound stock solution to each buffer and incubate at a controlled temperature (e.g., 4°C or room temperature).

  • Monitoring Hydrolysis : At various time points, take an aliquot of the reaction mixture. The extent of NHS-ester hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 260-280 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.

  • Data Analysis : Plot the absorbance versus time to determine the rate of hydrolysis and the half-life of the NHS ester under each condition.

Conclusion

The successful application of this compound in bioconjugation is critically dependent on a thorough understanding of its solubility and stability in aqueous environments. While sparingly soluble directly in aqueous buffers, its utility is unlocked through the use of organic stock solutions. The stability of the crucial NHS ester is a function of pH and temperature, with hydrolysis being a significant competing reaction at higher pH values. By carefully controlling the reaction conditions as outlined in this guide, researchers can maximize conjugation efficiency and achieve reproducible results in their drug development and research endeavors.

References

N3-Cystamine-Suc-OSu: A Technical Guide to a Versatile Bioconjugation Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N3-Cystamine-Suc-OSu is a heterobifunctional crosslinker that serves as a critical tool in bioconjugation and is particularly prominent in the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of its molecular characteristics, structure, and its application in creating targeted therapeutics. Detailed experimental protocols for its use and the subsequent analysis of the resulting conjugates are also presented.

Core Molecular Attributes

This compound is meticulously designed with three key functional components: an N-hydroxysuccinimide (NHS) ester, a cleavable disulfide bond within a cystamine core, and a terminal azide group. This trifecta of functionalities enables a sequential and controlled approach to bioconjugation.

PropertyValueSource(s)
Molecular Formula C12H17N5O5S2[1]
Molecular Weight 375.4 g/mol [1]
Chemical Name (2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate
CAS Number 1987341-40-1[1]
Appearance Solid
Purity Typically >95%[1]
Solubility Soluble in organic solvents such as DMSO and DMF[2]

Molecular Structure and Functional Components

The unique architecture of this compound underpins its utility in constructing advanced bioconjugates.

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial, stable covalent attachment of the linker to a biomolecule, most commonly to the primary amines on lysine residues of an antibody. This reaction forms a robust amide bond.

  • Cystamine Core with Disulfide Bond: The central disulfide bond is a cleavable element. It remains stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cells, where concentrations of glutathione are significantly higher. This targeted release is a cornerstone of modern ADC design.

  • Azide (N3) Group: This terminal group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific attachment of a payload molecule that has been functionalized with an alkyne group.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Reaction

This protocol outlines the steps for the initial attachment of the linker to an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2.5-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 10 to 20-fold molar excess of the linker to the antibody.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment

This protocol describes the "click" reaction to attach an alkyne-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO4)

  • Reducing Agent: Sodium ascorbate

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-payload, CuSO4, sodium ascorbate, and the copper ligand in an appropriate solvent. For aqueous reactions, THPTA is the preferred ligand.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified antibody and the alkyne-payload (typically a 4-50 fold excess relative to the antibody).

    • Prepare a premix of CuSO4 and the ligand. A common ratio is 1:5 of CuSO4 to ligand.

    • Add the CuSO4/ligand premix to the antibody-payload mixture. The final concentration of copper is typically in the range of 0.25-1 mM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of approximately 5 mM.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting antibody-drug conjugate to remove the catalyst, excess payload, and other reagents. This can be achieved through size exclusion chromatography or dialysis.

Protocol 3: In Vitro Disulfide Bond Cleavage Assay

This assay simulates the intracellular environment to verify the cleavability of the disulfide linker.

Materials:

  • Purified antibody-drug conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Analytical method for separation and detection (e.g., LC-MS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in PBS (e.g., 1 mg/mL).

    • Freshly prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • Cleavage Reaction:

    • In a microcentrifuge tube, add the ADC solution.

    • Add the GSH stock solution to a final concentration that mimics intracellular levels (typically 1-10 mM).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the reaction immediately, for instance, by adding an equal volume of a solution that will stop the reaction (e.g., by altering the pH or adding a quenching agent).

  • Analysis:

    • Analyze the samples from each time point by LC-MS to quantify the amount of intact ADC and the released payload. This data will allow for the determination of the linker's cleavage kinetics.

Visualizing the Workflow and Signaling Pathway

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for creating an ADC with this compound and the subsequent intracellular signaling pathway leading to payload release and cell death.

experimental_workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Analysis Ab Antibody (mAb) Conjugation1 Step 1: NHS Ester Conjugation Ab->Conjugation1 Lysine Amines Linker This compound Linker->Conjugation1 NHS Ester Payload Alkyne-Payload Conjugation2 Step 2: CuAAC 'Click' Reaction Payload->Conjugation2 Alkyne Group Azide_Ab Azide_Ab Conjugation1->Azide_Ab Azide-Modified Antibody Azide_Ab->Conjugation2 Azide Group ADC ADC Conjugation2->ADC Antibody-Drug Conjugate (ADC) Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., LC-MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of an ADC using this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Cleavage Disulfide Cleavage Internalization->Cleavage High Glutathione Environment Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Intracellular pathway of an ADC leading to targeted cell death.

References

Methodological & Application

Application Notes and Protocols for N3-Cystamine-Suc-OSu in Protein Complex Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the trifunctional, cleavable crosslinking reagent, N3-Cystamine-Suc-OSu, to study protein-protein interactions within complex biological samples. This reagent incorporates an NHS ester for amine-reactive crosslinking, a central disulfide bond for cleavability, and a terminal azide group for the enrichment of crosslinked peptides via click chemistry.

Principle of this compound Crosslinking

The this compound crosslinker facilitates a multi-step workflow for the identification of interacting proteins. The N-hydroxysuccinimide (NHS) ester functional groups react with primary amines (lysine side chains and N-termini) on proximal proteins, forming stable amide bonds. Following crosslinking, enzymatic digestion of the protein complex generates a mixture of peptides, including crosslinked peptides. The incorporated azide moiety allows for the specific enrichment of these crosslinked peptides from the complex mixture using copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." The disulfide bond within the cystamine core can be cleaved using reducing agents, which simplifies the mass spectrometry analysis by separating the linked peptides.

Data Presentation: Quantitative Parameters for Crosslinking

Successful crosslinking is dependent on optimizing several key parameters. The following table provides a summary of typical starting concentrations and conditions, which should be optimized for each specific protein complex.

ParameterRecommended RangeNotes
Protein Concentration 0.5 - 5 mg/mLHigher concentrations favor intermolecular crosslinking.
Crosslinker:Protein Molar Ratio 20:1 to 100:1Lower ratios may be sufficient for highly purified, concentrated samples.
Reaction Buffer Phosphate, HEPES, or Bicarbonate/Carbonate bufferpH 7.2 - 8.5. Avoid amine-containing buffers like Tris.
Reaction Temperature 4 - 25°CLower temperatures can help maintain complex stability.
Reaction Time 30 - 120 minutesOptimization is critical to avoid over-crosslinking and aggregation.
Quenching Reagent Concentration 20 - 100 mMTris or Glycine can be used to quench the reaction.
Reducing Agent for Cleavage 10 - 50 mM DTT or TCEPDithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Experimental Protocols

Protocol 1: In Vitro Crosslinking of a Purified Protein Complex

This protocol outlines the crosslinking of a purified protein complex in solution.

Materials:

  • Purified protein complex in a suitable buffer (e.g., PBS or HEPES, pH 7.5)

  • This compound crosslinker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing sample buffer for SDS-PAGE

Procedure:

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction:

    • To your protein complex solution (e.g., 1 mg/mL), add the this compound stock solution to achieve the desired final molar excess (e.g., 50-fold molar excess).

    • Mix gently by pipetting and incubate the reaction for 60 minutes at room temperature.

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Analysis of Crosslinking:

    • Analyze the crosslinking efficiency by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.

    • A non-crosslinked control (with DMSO only) should be run in parallel.

Protocol 2: Enrichment of Crosslinked Peptides via Click Chemistry

This protocol describes the enrichment of azide-tagged peptides following enzymatic digestion.

Materials:

  • Crosslinked and quenched protein sample from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Alkyne-functionalized affinity resin (e.g., alkyne-agarose or magnetic beads)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent for Cu(I) (e.g., Sodium Ascorbate, THPTA)

  • Wash buffers (e.g., high salt, low salt, 80% acetonitrile)

  • Elution buffer with a reducing agent (e.g., 50 mM DTT in 50 mM ammonium bicarbonate)

Procedure:

  • Protein Denaturation and Digestion:

    • Denature the crosslinked protein sample in 8 M urea.

    • Reduce disulfide bonds (within proteins, not the crosslinker at this stage) with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate and digest with trypsin overnight at 37°C.

  • Click Chemistry Reaction:

    • Acidify the peptide mixture and desalt using a C18 solid-phase extraction cartridge.

    • Lyophilize the peptides.

    • Resuspend the peptides in a reaction buffer suitable for click chemistry.

    • Add the alkyne-functionalized affinity resin, CuSO4, and a copper-reducing agent.

    • Incubate for 1-4 hours at room temperature to covalently link the azide-tagged peptides to the resin.

  • Washing and Elution:

    • Wash the resin extensively to remove non-specifically bound peptides. This typically involves sequential washes with high salt buffer, low salt buffer, and organic solvent (e.g., 80% acetonitrile).

    • Elute the enriched crosslinked peptides by incubating the resin with an elution buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond within the this compound crosslinker.

  • Sample Preparation for Mass Spectrometry:

    • Collect the eluate and desalt the cleaved peptides using a C18 tip or cartridge.

    • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_crosslinking Protein Crosslinking cluster_digestion Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis protein_complex Protein Complex crosslinked_complex Crosslinked Complex protein_complex->crosslinked_complex NHS Ester Reaction crosslinker This compound crosslinker->crosslinked_complex digestion Enzymatic Digestion (e.g., Trypsin) crosslinked_complex->digestion peptide_mixture Peptide Mixture with Azide-Tagged Crosslinks digestion->peptide_mixture captured_peptides Captured Peptides peptide_mixture->captured_peptides Click Chemistry alkyne_resin Alkyne-Resin alkyne_resin->captured_peptides enriched_peptides Enriched Crosslinked Peptides (Cleaved) captured_peptides->enriched_peptides Disulfide Cleavage ms_analysis LC-MS/MS Analysis enriched_peptides->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for protein crosslinking using this compound.

logical_relationship cluster_functionalities Key Functional Groups cluster_applications Experimental Steps crosslinker This compound nhs_ester NHS Ester crosslinker->nhs_ester disulfide Disulfide Bond crosslinker->disulfide azide Azide Group crosslinker->azide crosslinking Amine-Reactive Crosslinking nhs_ester->crosslinking enables cleavage Reductive Cleavage disulfide->cleavage enables enrichment Click Chemistry Enrichment azide->enrichment enables

Application Notes and Protocols for N3-Cystamine-Suc-OSu Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Cystamine-Suc-OSu is a versatile crosslinker containing an azide group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. The NHS ester reacts with primary amines on proteins, peptides, antibodies, or other biomolecules to form stable amide bonds. This reaction is highly dependent on the reaction conditions, particularly the buffer composition and pH. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce conjugation efficiency.[1][2] Optimizing the reaction buffer is therefore critical to maximize the yield of the desired conjugate while minimizing side reactions. These application notes provide detailed protocols and guidance for achieving optimal conjugation efficiency.

Key Reaction Parameters and Buffer Conditions

The success of the this compound conjugation reaction is critically dependent on several factors. Careful optimization of these parameters is essential to ensure high yields and reproducibility.

pH

The pH of the reaction buffer is the most crucial parameter for efficient conjugation. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][3][4] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester. However, at higher pH values, the rate of hydrolysis of the NHS ester also increases significantly, which can lead to lower conjugation yields. For most applications, a pH of 8.3-8.5 is considered optimal.

Buffer Type

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally not recommended as they will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate Buffered Saline (PBS)

  • Sodium Bicarbonate Buffer

  • Sodium Borate Buffer

  • HEPES Buffer

Solvent for this compound

This compound, like many NHS esters, may have limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture. It is crucial to use amine-free DMF to prevent premature reaction of the NHS ester.

Reaction Concentration, Time, and Temperature

The concentration of the reactants can influence the reaction rate. Higher concentrations of the amine-containing molecule can favor the conjugation reaction over hydrolysis. The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C. Lower temperatures can help to minimize the rate of NHS ester hydrolysis.

Molar Ratio of Reactants

To ensure efficient conjugation, a molar excess of this compound over the amine-containing molecule is generally recommended. A starting point for optimization is a 5- to 20-fold molar excess of the NHS ester. The optimal ratio will depend on the specific properties of the target molecule and the desired degree of labeling.

Data Presentation: Summary of Recommended Reaction Conditions

ParameterRecommended RangeOptimalNotes
pH 7.2 - 8.58.3 - 8.5Critical for balancing amine reactivity and NHS ester stability.
Buffer Type Phosphate, Bicarbonate, Borate, HEPES0.1 M Sodium Bicarbonate or 0.1 M PhosphateAvoid buffers containing primary amines (e.g., Tris).
This compound Solvent Anhydrous DMSO or DMFAnhydrous DMSOEnsure solvent is high-purity and amine-free.
Reaction Temperature 4°C - Room Temperature4°C or Room TemperatureLower temperatures can reduce the rate of hydrolysis.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)To be optimizedMonitor reaction progress if possible.
Molar Ratio (NHS:Amine) 5:1 to 20:1To be optimizedHigher excess can drive reaction but may require more purification.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general procedure for conjugating this compound to a protein. The amounts and concentrations should be adjusted based on the specific protein and desired scale.

Materials:

  • Protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 8.3)

  • This compound

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Calculate the Required Volume of NHS Ester: Determine the desired molar excess of this compound. Calculate the volume of the stock solution needed to achieve this molar ratio.

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the azide group is to be used with light-sensitive click chemistry reagents later.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

This protocol describes the labeling of an amine-modified oligonucleotide with this compound.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Ethanol

  • 3 M Sodium Acetate

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification:

    • Add 3 volumes of cold ethanol and 1/10 volume of 3 M Sodium Acetate.

    • Incubate at -20°C for 30 minutes to precipitate the oligonucleotide.

    • Centrifuge to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol.

    • Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) reaction Add NHS Ester to Protein Solution (5-20x Molar Excess) prep_protein->reaction prep_nhs Dissolve this compound in Anhydrous DMSO prep_nhs->reaction incubation Incubate (1-4h at RT or O/N at 4°C) reaction->incubation quenching Quench Reaction (Optional, with Tris or Glycine) incubation->quenching purification Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purification end End purification->end start Start start->prep_protein

Caption: Experimental workflow for this compound conjugation.

reaction_pathway cluster_reactants Reactants cluster_products Products biomolecule Biomolecule-NH2 (Primary Amine) plus1 + biomolecule->plus1 nhs_ester This compound nhs_ester->plus1 conjugate Biomolecule-NH-CO-Suc-Cystamine-N3 (Stable Amide Bond) plus2 + conjugate->plus2 nhs N-hydroxysuccinimide (Byproduct) plus1->conjugate pH 7.2-8.5 plus2->nhs

Caption: Chemical reaction pathway for NHS ester conjugation.

References

Application Note: Quenching the N3-Cystamine-Suc-OSu Crosslinking Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N3-Cystamine-Suc-OSu crosslinker is a versatile reagent used in bioconjugation and drug development. Its structure incorporates three key functionalities: an azide (N3) group for click chemistry, a cystamine-derived disulfide bond for cleavability under reducing conditions, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1][2] The NHS ester moiety (-OSu) reacts efficiently with primary amines (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus, to form stable amide bonds.[3][4]

A critical step in any crosslinking procedure is the termination, or "quenching," of the reaction. Quenching deactivates any excess, unreacted NHS ester groups on the crosslinker. This step is essential to prevent the crosslinker from reacting non-specifically with other primary amine-containing molecules in subsequent experimental steps, which could lead to unintended conjugates, high background signals, and unreliable results.[5] This document provides a detailed guide to the methods and protocols for effectively quenching the this compound crosslinking reaction.

Mechanism of NHS Ester Reaction and Quenching

The crosslinking reaction occurs when the primary amine of a biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.

To quench the reaction, a high concentration of a small molecule containing a primary amine is added. This quenching reagent competes with any remaining target sites and rapidly reacts with all excess NHS esters, rendering them inert. The most common quenching agents include Tris, glycine, and hydroxylamine.

An alternative quenching strategy is to intentionally promote the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, which regenerates the carboxyl group and releases NHS. The rate of this hydrolysis reaction is highly dependent on pH, increasing significantly as the pH becomes more alkaline.

G cluster_0 NHS Ester Crosslinking Reaction cluster_1 Quenching Reaction Crosslinker This compound (Active NHS Ester) Conjugate Stable Amide Bond (Protein-Conjugate) Crosslinker->Conjugate + Excess_Crosslinker Excess this compound (Unreacted) Crosslinker->Excess_Crosslinker Reaction Completion Protein Protein-NH₂ (Primary Amine) Protein->Conjugate + NHS NHS byproduct Quenched_Product Inactive Product Excess_Crosslinker->Quenched_Product + Quencher Quenching Reagent (e.g., Tris, Glycine) Quencher->Quenched_Product + G start Start: Crosslinking Reaction Mixture (Biomolecule + this compound) add_quencher Add 1 M Tris-HCl to a final concentration of 50-100 mM start->add_quencher incubate Incubate 15-30 min at Room Temperature add_quencher->incubate purify Purify Conjugate (Desalting Column or Dialysis) incubate->purify end End: Purified, Quenched Conjugate purify->end

References

Application Note: Sample Preparation for Mass Spectrometry using N3-Cystamine-Suc-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N3-Cystamine-Suc-OSu is a versatile, multi-functional reagent designed for the study of protein-protein interactions and protein structure using mass spectrometry. This innovative crosslinker incorporates three key functionalities:

  • An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (lysine residues and N-termini) on proteins, forming stable amide bonds.

  • A central, cleavable cystamine group containing a disulfide bond. This allows for the separation of crosslinked peptides under reducing conditions, simplifying data analysis.

  • A terminal azide (N3) group that serves as a bio-orthogonal handle for "click chemistry." This enables the selective enrichment of crosslinked peptides from complex biological samples, significantly enhancing their detection by mass spectrometry.

This application note provides a detailed protocol for the use of this compound in a typical crosslinking mass spectrometry (XL-MS) workflow, from protein labeling to sample preparation for LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow for using this compound is depicted below. It involves protein crosslinking, enzymatic digestion, enrichment of azide-tagged peptides via click chemistry, and subsequent sample preparation for mass spectrometry analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of Crosslinked Peptides cluster_ms_analysis Mass Spectrometry Analysis start Protein Sample (Purified Complex or Lysate) crosslinking Crosslinking with This compound start->crosslinking quenching Quench Reaction crosslinking->quenching digestion Protein Digestion (e.g., Trypsin) quenching->digestion click_reaction Click Chemistry: Reaction with Alkyne-Biotin digestion->click_reaction affinity_purification Affinity Purification (Streptavidin Beads) click_reaction->affinity_purification elution Elution of Biotinylated Peptides affinity_purification->elution reduction Reduction of Disulfide Bond (e.g., DTT, TCEP) elution->reduction alkylation Alkylation (e.g., Iodoacetamide) reduction->alkylation desalting Sample Desalting (e.g., C18 StageTip) alkylation->desalting lcms LC-MS/MS Analysis desalting->lcms

Caption: Overall experimental workflow for XL-MS using this compound.

Chemical Principles

The chemical reactions underlying the use of this compound are illustrated in the following diagram.

chemical_reactions cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_cleavage Cleavage protein Protein with Primary Amine labeled_protein Azide-Labeled Protein protein->labeled_protein NHS Ester Reaction crosslinker This compound crosslinker->labeled_protein biotinylated_protein Biotinylated Protein labeled_protein->biotinylated_protein CuAAC alkyne_biotin Alkyne-Biotin alkyne_biotin->biotinylated_protein cleaved_peptides Cleaved Peptides biotinylated_protein->cleaved_peptides Disulfide Reduction reducing_agent Reducing Agent (e.g., DTT) reducing_agent->cleaved_peptides

Caption: Key chemical reactions in the this compound workflow.

Materials and Reagents

Reagents:

  • This compound

  • Protein sample (purified protein complex or cell lysate)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation Agent: 200 mM Iodoacetamide (IAA)

  • Protease: Trypsin, sequencing grade

  • Click Chemistry Reagents:

    • Alkyne-Biotin conjugate

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate (freshly prepared)

  • Affinity Purification:

    • Streptavidin-coated magnetic beads

    • Wash Buffer A: 1% SDS in PBS

    • Wash Buffer B: 6 M Urea in PBS

    • Wash Buffer C: PBS

  • Elution Buffer: Formic acid (FA)

  • Solvents: Acetonitrile (ACN), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), Water (LC-MS grade)

Equipment:

  • Thermomixer or incubator

  • Magnetic rack for bead separation

  • Centrifuge

  • Lyophilizer (SpeedVac)

  • C18 StageTips for desalting

  • LC-MS/MS system

Detailed Experimental Protocols

Protocol 1: Protein Crosslinking

  • Prepare Protein Sample:

    • Ensure the protein sample is in an amine-free buffer (e.g., PBS or HEPES).

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • Prepare Crosslinker Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 25 mM.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve a final molar excess of 20-50 fold over primary amines.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Protocol 2: Protein Digestion

  • Denaturation:

    • Add Denaturation Buffer to the crosslinked protein sample to a final urea concentration of 8 M.

  • Reduction:

    • Add DTT to a final concentration of 10 mM.

    • Incubate for 30 minutes at 37°C.

  • Alkylation:

    • Add IAA to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Dilution and Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein).

    • Incubate overnight at 37°C.

  • Acidification:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 3: Enrichment of Azide-Labeled Peptides

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions: 50 mM CuSO4, 100 mM THPTA, 500 mM sodium ascorbate (freshly prepared), and 10 mM Alkyne-Biotin in DMSO.

  • Click Reaction:

    • To the digested peptide mixture, add Alkyne-Biotin to a final concentration of 100 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Premix CuSO4 and sodium ascorbate stock solutions. Add this mixture to the peptide solution to final concentrations of 1 mM CuSO4 and 5 mM sodium ascorbate to initiate the reaction.

    • Incubate for 1-2 hours at room temperature.

  • Affinity Purification:

    • Equilibrate streptavidin magnetic beads according to the manufacturer's instructions.

    • Add the peptide mixture to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads sequentially with Wash Buffer A, Wash Buffer B, and Wash Buffer C.

  • Elution:

    • Elute the biotinylated peptides from the beads by incubating with 50% ACN, 0.1% FA.

Protocol 4: Sample Preparation for LC-MS/MS

  • Cleavage of Disulfide Bond:

    • Dry the eluted peptides in a lyophilizer.

    • Resuspend the peptides in 100 mM Tris-HCl, pH 8.5 containing 20 mM DTT.

    • Incubate for 1 hour at 56°C to cleave the disulfide bond.

  • Final Sample Cleanup:

    • Acidify the sample with formic acid.

    • Desalt the peptides using a C18 StageTip.

    • Elute the peptides with 50% ACN, 0.1% FA.

    • Dry the sample and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% FA in water).

Data Presentation

The following table provides a template for summarizing the quantitative data expected from a typical experiment using this compound. Users should replace the example values with their own experimental results.

ParameterExpected ValueNotes
Protein Labeling Efficiency > 80%Determined by mass shift in intact protein MS analysis.
Peptide Enrichment Fold-Change 10-50 foldRatio of azide-labeled peptides before and after enrichment.
Number of Identified Crosslinks VariesDependent on protein complexity and instrument sensitivity.
Cleavage Efficiency > 95%Determined by monitoring the disappearance of the intact crosslinked peptide signal and the appearance of the cleaved products.

Troubleshooting

ProblemPossible CauseSolution
Low Protein Labeling Efficiency Inactive NHS ester due to hydrolysis.Prepare this compound stock solution fresh in anhydrous solvent.
Presence of primary amines in the reaction buffer.Use an amine-free buffer like PBS or HEPES.
Low Yield of Enriched Peptides Inefficient click chemistry reaction.Prepare sodium ascorbate solution fresh. Ensure optimal concentrations of all click reagents.
Incomplete binding to streptavidin beads.Ensure beads are properly equilibrated and have sufficient binding capacity.
Poor Identification of Crosslinks Low abundance of crosslinked peptides.Optimize the crosslinker-to-protein ratio. Ensure efficient enrichment.
Incomplete cleavage of the disulfide bond.Ensure sufficient concentration and incubation time with the reducing agent.
High Background of Non-crosslinked Peptides Inefficient washing during affinity purification.Increase the stringency and number of washes.

Application Notes and Protocols for N3-Cystamine-Suc-OSu Workflow in Structural Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the N3-Cystamine-Suc-OSu cross-linker in structural proteomics workflows. This reagent is a trifunctional, cleavable cross-linker designed for the study of protein-protein interactions (PPIs) and protein structures. It features an amine-reactive N-hydroxysuccinimide (NHS) ester for covalent linkage to lysine residues, a disulfide bond that is cleavable by reducing agents, and an azide group for the enrichment of cross-linked peptides via click chemistry.

Principle of the Workflow

The this compound workflow enables the capture of protein interactions in their native state, followed by the specific enrichment and identification of the cross-linked peptides by mass spectrometry. The azide handle allows for the bioorthogonal ligation to an alkyne-tagged reporter, such as biotin, facilitating highly specific enrichment from complex biological samples. The cleavable disulfide bond simplifies data analysis by allowing the separation of the cross-linked peptides during mass spectrometry, aiding in their identification.

Key Applications

  • Mapping Protein-Protein Interaction Networks: Elucidate novel and transient protein interactions within cells or tissues.

  • Structural Elucidation of Protein Complexes: Provide distance constraints for the computational modeling of protein complex structures.

  • Studying Conformational Changes: Investigate changes in protein structure and interactions in response to stimuli, drug treatment, or disease states.

  • Target Engagement and Drug Discovery: Identify the cellular targets of therapeutic compounds and understand their mechanism of action.

Experimental Workflow Overview

The overall experimental workflow for utilizing this compound in structural proteomics is depicted below.

This compound Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis crosslinking 1. In vivo / In vitro Cross-linking quenching 2. Quenching crosslinking->quenching lysis 3. Cell Lysis & Protein Extraction quenching->lysis digestion 4. Protein Digestion lysis->digestion click_chem 5. Click Chemistry: Azide-Alkyne Cycloaddition digestion->click_chem affinity_purification 6. Affinity Purification click_chem->affinity_purification elution 7. Elution affinity_purification->elution lcms 8. LC-MS/MS Analysis elution->lcms data_analysis 9. Data Analysis lcms->data_analysis

Caption: General experimental workflow for structural proteomics using this compound.

Detailed Experimental Protocols

The following protocols are adapted from established workflows for azide-tagged, cleavable cross-linkers and should be optimized for your specific biological system and experimental goals.

Protocol 1: In vivo Cross-linking in Mammalian Cells
  • Cell Culture: Grow mammalian cells to 70-80% confluency in appropriate culture medium.

  • Cross-linker Preparation: Prepare a fresh stock solution of this compound in a water-miscible solvent such as DMSO (e.g., 100 mM).

  • Cross-linking Reaction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

    • Add the this compound stock solution to pre-warmed PBS to a final concentration of 0.5-2 mM.

    • Incubate the cells with the cross-linking buffer for 30-60 minutes at 37°C.

  • Quenching:

    • Remove the cross-linking buffer and wash the cells once with PBS.

    • Add a quenching buffer (e.g., PBS containing 20-50 mM Tris-HCl or 100 mM glycine, pH 7.5) and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Digestion:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

    • Denature the proteins by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

    • Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 1% to stop the digestion and precipitate lipids.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column.

Protocol 2: Enrichment of Cross-linked Peptides via Click Chemistry
  • Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Resuspend the desalted peptides in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add Biotin-Alkyne to a final concentration of 100 µM.

    • Add a freshly prepared solution of copper(II) sulfate to 1 mM.

    • Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to 2.5 mM.

    • Add a copper chelator (e.g., TBTA or THPTA) to 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Affinity Purification:

    • Equilibrate streptavidin-coated magnetic beads by washing three times with a wash buffer (e.g., 0.1% Tween-20 in PBS).

    • Add the click chemistry reaction mixture to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with:

      • Wash Buffer 1: 1 M NaCl

      • Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.0

      • Wash Buffer 3: 20% Acetonitrile

      • Wash Buffer 4: 50 mM Ammonium Bicarbonate

  • Elution of Enriched Peptides:

    • To cleave the disulfide bond within the cross-linker and release the peptides, incubate the beads with an elution buffer containing a reducing agent (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) for 30 minutes at 37°C.

    • Collect the supernatant containing the enriched cross-linked peptides.

    • Perform a second elution and combine the supernatants.

    • Acidify the eluted peptides with formic acid and desalt using a C18 SPE column prior to mass spectrometry analysis.

Data Presentation

Quantitative data from cross-linking experiments should be summarized in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Summary of Cross-linked Peptide Identifications

Sample/ConditionTotal Peptides IdentifiedNumber of Cross-linked PeptidesNumber of Unique Cross-linked Residue PairsNumber of Inter-protein Cross-linksNumber of Intra-protein Cross-links
Untreated Cells15,23425618978111
Drug-treated Cells16,102345251123128
Example Data

Table 2: Top 10 Identified Inter-Protein Interactions Based on Cross-link Count

Protein 1Protein 2Number of Cross-linked PeptidesFold Change (Treated/Untreated)p-value
Protein AProtein B152.50.001
Protein CProtein D121.80.005
Protein EProtein F10-1.50.012
...............

Note: The data presented in these tables are for illustrative purposes only.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively visualize complex experimental workflows and biological pathways.

Logical Relationship of the this compound Cross-linker

N3_Cystamine_Suc_OSu_Structure cluster_reagent This compound cluster_function Functionality NHS NHS Ester Crosslinking Amine-reactive Cross-linking NHS->Crosslinking reacts with Disulfide Disulfide Bond Cleavage Reductive Cleavage Disulfide->Cleavage allows for Azide Azide Group Enrichment Click Chemistry Enrichment Azide->Enrichment enables

Caption: Functional components of the this compound cross-linker.
Application in Mapping a Signaling Pathway

The this compound workflow can be applied to map the protein-protein interactions within a signaling cascade, providing insights into the dynamic assembly of signaling complexes.

Caption: Mapping PPIs in a hypothetical signaling pathway using cross-linking.

Conclusion

The this compound workflow provides a powerful tool for the in-depth analysis of protein-protein interactions and protein structures within their native cellular context. The combination of an amine-reactive group, a cleavable disulfide bond, and a bioorthogonal azide handle offers a versatile and robust method for enriching and identifying cross-linked peptides from complex biological samples. These application notes and protocols serve as a guide for researchers to implement this technology in their studies, ultimately contributing to a deeper understanding of cellular processes and aiding in the development of novel therapeutics.

Application Notes and Protocols for Disulfide Bond Cleavage of N3-Cystamine-Suc-OSu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Cystamine-Suc-OSu is a heterobifunctional crosslinker containing a cleavable disulfide bond, an azide group for "click" chemistry, and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation. This linker is particularly valuable in the field of drug delivery, especially in the design of antibody-drug conjugates (ADCs). The disulfide bond within the cystamine moiety is designed to be stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cells, where the concentration of reducing agents like glutathione (GSH) is significantly higher. This selective cleavage mechanism allows for the targeted release of conjugated payloads, such as cytotoxic drugs, within cancer cells, minimizing off-target toxicity.[1][][][4]

These application notes provide detailed protocols for the cleavage of the disulfide bond in this compound-conjugated biomolecules using common reducing agents, as well as a comprehensive workflow for its application in ADC development.

Data Presentation: Comparison of Common Reducing Agents

The cleavage of the disulfide bond in the this compound linker is typically achieved using thiol-based reducing agents like dithiothreitol (DTT) or phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (TCEP). The choice of reducing agent can impact the efficiency and kinetics of the cleavage reaction.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Glutathione (GSH) (Physiological)
Mechanism Thiol-disulfide exchange, forming a stable six-membered ring.[5]Nucleophilic attack by phosphorus on the disulfide bond; irreversible reaction.Thiol-disulfide exchange.
Optimal pH >7.0 (reducing power is limited at lower pH).1.5 - 8.5 (effective over a broad pH range).Physiological pH (~7.4).
Typical Concentration 5 - 50 mM.5 - 50 mM.Intracellular: 1-10 mM; Extracellular: ~2 µM.
Reaction Time Generally fast, often complete within 30-60 minutes.Very fast, often complete in < 5 minutes at room temperature.Slower, dependent on local concentration and enzymatic activity.
Stability Prone to air oxidation, especially at neutral to basic pH; solutions should be freshly prepared.More resistant to air oxidation and stable in aqueous solutions over a wider pH range, though some instability in phosphate buffers has been noted.Maintained in a reduced state intracellularly by glutathione reductase.
Interference Contains free thiols that can interfere with downstream thiol-reactive chemistries (e.g., maleimide conjugation) and must be removed.Thiol-free, so it does not interfere with subsequent sulfhydryl-reactive conjugations.As the intended cleavage agent in vivo, its "interference" is the desired effect.

Experimental Protocols

Protocol 1: Disulfide Bond Cleavage Using TCEP (Recommended for most applications)

This protocol describes the cleavage of the disulfide bond in a biomolecule conjugated with this compound using TCEP. TCEP is often preferred due to its stability, broad pH range, and lack of interference with downstream thiol-based reactions.

Materials:

  • This compound conjugated biomolecule

  • TCEP hydrochloride (TCEP-HCl)

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.0-7.5

  • Desalting column (e.g., Sephadex G-25) for buffer exchange/purification

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 200 mM stock solution of TCEP-HCl in water. Note that dissolving TCEP-HCl in water will result in an acidic solution; the buffer in the reaction mixture will adjust the final pH.

  • Prepare Protein Solution: Dissolve the this compound conjugated biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • Initiate Cleavage Reaction: Add the TCEP stock solution to the biomolecule solution to a final concentration of 10-20 mM. A 10- to 20-fold molar excess of TCEP over the disulfide bond concentration is recommended for complete reduction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. For more sensitive molecules, the reaction can be performed at room temperature for 1-2 hours.

  • Purification (Optional): If the cleaved product needs to be separated from the reducing agent and other reaction components, perform a buffer exchange using a desalting column equilibrated with the desired buffer.

Protocol 2: Disulfide Bond Cleavage Using DTT

This protocol is an alternative method using the more traditional reducing agent, DTT.

Materials:

  • This compound conjugated biomolecule

  • Dithiothreitol (DTT)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0-8.5

  • Desalting column

Procedure:

  • Prepare DTT Stock Solution: Freshly prepare a 500 mM stock solution of DTT in water. DTT solutions are prone to oxidation and should be used immediately.

  • Prepare Protein Solution: Dissolve the this compound conjugated biomolecule in the reaction buffer.

  • Initiate Cleavage Reaction: Add the DTT stock solution to the biomolecule solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Removal of DTT: It is critical to remove DTT if the resulting free thiol will be used in subsequent reactions (e.g., alkylation or conjugation). Use a desalting column for buffer exchange to remove excess DTT.

Protocol 3: Monitoring Disulfide Bond Cleavage

The progress of the disulfide cleavage can be monitored by quantifying the appearance of free sulfhydryl groups using Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid); DTNB). The cleavage of DTNB by a thiol produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

  • DTNB solution (10 mM in a suitable buffer)

  • Reaction mixture from Protocol 1 or 2

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer and DTNB at a final concentration of 100 µM.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.

  • Initiate Reaction: Add a small volume of the cleavage reaction mixture (from Protocol 1 or 2) to the cuvette and mix quickly.

  • Monitor Absorbance: Immediately start recording the absorbance at 412 nm over time. An increase in absorbance indicates the production of free thiols.

  • Quantification: The concentration of free thiols can be calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

Mandatory Visualizations

G Mechanism of Disulfide Bond Cleavage by TCEP cluster_0 Reaction Steps Biomolecule-S-S-Linker Biomolecule-S-S-Linker-N3 Intermediate Intermediate Complex Biomolecule-S-S-Linker->Intermediate Nucleophilic Attack TCEP TCEP TCEP->Intermediate Cleaved_Products Biomolecule-SH + HS-Linker-N3 Intermediate->Cleaved_Products Irreversible Cleavage TCEP_Oxide TCEP=O Intermediate->TCEP_Oxide

Caption: Mechanism of TCEP-mediated disulfide bond cleavage.

G Experimental Workflow for ADC Preparation and Payload Release cluster_workflow ADC Development Workflow mAb Monoclonal Antibody (mAb) Conjugation Conjugation (NHS Ester Chemistry) mAb->Conjugation Linker This compound + Cytotoxic Payload Linker->Conjugation Purification1 Purification (e.g., SEC) Conjugation->Purification1 ADC Antibody-Drug Conjugate (ADC) Purification1->ADC Systemic_Circulation Systemic Circulation (Stable Disulfide Bond) ADC->Systemic_Circulation Target_Cell Target Cancer Cell (Antigen Binding & Internalization) Systemic_Circulation->Target_Cell Lysosome Lysosome Target_Cell->Lysosome Endocytosis Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: Workflow for ADC preparation and targeted payload release.

G Logical Relationship of Selective Disulfide Cleavage cluster_logical Basis for Selective Cleavage Extracellular Extracellular Environment (Bloodstream) GSH_Low Low [GSH] (~2 µM) Extracellular->GSH_Low Intracellular Intracellular Environment (Tumor Cell Cytosol) GSH_High High [GSH] (1-10 mM) Intracellular->GSH_High Stable_SS Disulfide Bond Stable GSH_Low->Stable_SS Cleaved_SS Disulfide Bond Cleaved GSH_High->Cleaved_SS No_Release No Premature Payload Release Stable_SS->No_Release Targeted_Release Targeted Payload Release Cleaved_SS->Targeted_Release

Caption: Rationale for selective disulfide linker cleavage in ADCs.

References

Application Notes and Protocols for N3-Cystamine-Suc-OSu in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Cystamine-Suc-OSu is a heterobifunctional crosslinker designed for the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker possesses three key functionalities:

  • An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines (e.g., on a cytotoxic drug).[1][2][3]

  • A disulfide bond that is stable in systemic circulation but is readily cleaved in the reducing intracellular environment, where glutathione (GSH) concentrations are significantly higher.[][5] This ensures targeted release of the payload.

  • An azide (N3) group for bioorthogonal "click" chemistry, allowing for the specific and efficient conjugation to a targeting moiety (e.g., an alkyne-modified antibody).

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of ADCs, complete with detailed experimental protocols and illustrative data.

Physicochemical Properties

PropertyValueReference
Chemical Name (2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate
Molecular Formula C12H17N5O5S2
Molecular Weight 375.42 g/mol
CAS Number 1987341-40-1
Appearance Solid
Solubility Soluble in DMSO, DMF
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.

Mechanism of Action in Targeted Drug Delivery

The targeted drug delivery strategy using this compound involves a multi-step process. First, the cytotoxic payload is conjugated to the linker. Subsequently, the linker-payload conjugate is attached to a targeting protein, such as a monoclonal antibody. The resulting antibody-drug conjugate circulates in the bloodstream, recognizes, and binds to a specific antigen on the surface of target cells. Following internalization, the disulfide bond in the linker is cleaved in the reducing environment of the cell, releasing the active drug.

Mechanism of Action of this compound Based ADC cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery and Payload Release Drug_Payload Drug Payload (with amine group) Drug_Linker Drug-Linker Conjugate Drug_Payload->Drug_Linker NHS Ester Reaction N3_Linker This compound N3_Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Click Chemistry Antibody Alkyne-Modified Antibody Antibody->ADC Circulation ADC in Circulation (Stable) ADC->Circulation Binding ADC Binds to Target Cell Antigen Circulation->Binding Internalization Internalization (Endocytosis) Binding->Internalization Release Payload Release (Disulfide Cleavage) Internalization->Release High [GSH] Action Cytotoxic Action Release->Action

Figure 1: Mechanism of ADC action.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol details the reaction between the NHS ester of the linker and a primary amine on the drug payload.

Materials:

  • This compound

  • Amine-containing drug payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare a stock solution of the drug payload in the Reaction Buffer.

  • Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Add a 5-10 fold molar excess of the this compound solution to the drug payload solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the drug-linker conjugate using reverse-phase HPLC or a suitable chromatography method to remove unreacted starting materials.

  • Characterize the conjugate by mass spectrometry to confirm the successful conjugation.

Workflow for Drug-Linker Conjugation Start Start Prep_Drug Prepare Drug Solution (in Reaction Buffer) Start->Prep_Drug Prep_Linker Prepare N3-Linker Solution (in DMSO/DMF) Start->Prep_Linker React Mix and Incubate (1-2 hours, RT) Prep_Drug->React Prep_Linker->React Quench Quench Reaction (Optional) React->Quench Purify Purify Conjugate (HPLC) Quench->Purify Characterize Characterize (Mass Spectrometry) Purify->Characterize End End Characterize->End

References

Troubleshooting & Optimization

how to avoid hydrolysis of N3-Cystamine-Suc-OSu during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-Cystamine-Suc-OSu. This guide provides detailed answers and troubleshooting advice to help you achieve optimal results in your conjugation experiments by minimizing the hydrolysis of the reactive N-Hydroxysuccinimide (OSu) ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical linker containing three key components: an azide (N3) group for use in click chemistry, a cystamine group with a disulfide bond that can be cleaved by reducing agents, and a succinimidyl N-hydroxysuccinimide ester (Suc-OSu).[1][2] The OSu, or NHS ester, is a reactive group that specifically targets primary amines (–NH2), such as those found on the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[3][]

Q2: My conjugation yield is very low. What is the most likely cause?

Low yield is frequently caused by the hydrolysis of the NHS ester.[5] This is a competing chemical reaction where water attacks the ester, converting it into an unreactive carboxylic acid. Once hydrolyzed, the this compound can no longer react with your target amine, which significantly reduces conjugation efficiency. The rate of this undesirable hydrolysis is highly dependent on pH, temperature, and reaction time.

Q3: What is the optimal pH for my reaction?

The optimal pH for NHS ester conjugation is a trade-off between amine reactivity and ester stability. The recommended pH range is 7.2 to 8.5 .

  • Below pH 7.2: Most primary amines are protonated (R-NH3+), making them poor nucleophiles and slowing the desired reaction.

  • Above pH 8.5: The rate of hydrolysis increases dramatically, rapidly inactivating the reagent. The half-life of a typical NHS ester can drop to just 10 minutes at pH 8.6. For many applications, a pH of 8.3-8.5 is considered the ideal balance for an efficient reaction.

Q4: Which buffer should I use for the reaction?

Buffer selection is critical.

  • Recommended Buffers: Use non-amine buffers such as Phosphate-Buffered Saline (PBS), HEPES, Borate, or Sodium Bicarbonate buffer.

  • Buffers to Avoid: Do not use buffers containing primary amines , such as Tris (Tris-buffered saline, TBS) or glycine. These buffer components will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield. Tris is often used specifically to quench (stop) the reaction after the desired incubation time.

Q5: How should I prepare and store the this compound reagent?

NHS esters are moisture-sensitive.

  • Storage: Store the solid reagent desiccated at -20°C. Before opening the vial, always allow it to equilibrate fully to room temperature to prevent moisture from condensing on the cold powder.

  • Preparation: Do not prepare aqueous stock solutions for storage. The NHS ester should be dissolved in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before you are ready to add it to your reaction. Add this stock solution directly to your amine-containing sample in the appropriate reaction buffer.

Troubleshooting Guide: Low Conjugation Efficiency

If you are experiencing poor results, this guide provides a systematic approach to identifying and solving the problem. The primary suspect is premature hydrolysis of the this compound.

Data Presentation: NHS Ester Stability vs. pH

The stability of the NHS ester is measured by its half-life—the time it takes for 50% of the reagent to become inactivated by hydrolysis. As the table below shows, stability is highly dependent on pH and temperature.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.025°C~1 hour
8.64°C10 minutes
9.025°C< 10 minutes
Data compiled from multiple sources.

This data clearly illustrates that as pH increases, the window of opportunity for the desired reaction to occur becomes much shorter.

Logical Workflow for Optimizing Your Reaction

The following diagram outlines the critical decision points and steps for setting up a successful conjugation experiment that minimizes hydrolysis.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_post Step 3: Quench & Purify prep_amine Prepare Amine Solution (Protein, Peptide, etc.) buffer_choice Buffer Exchange into Amine-Free Buffer (e.g., PBS, HEPES) pH 7.2 - 8.5 prep_amine->buffer_choice add_reagent Add NHS Ester Stock to Amine Solution (Start reaction timer) prep_nhs Prepare NHS Ester Stock (Dissolve this compound in anhydrous DMSO/DMF immediately before use) prep_nhs->add_reagent incubate Incubate Reaction (RT: 30-120 min or 4°C: 2-4 hrs) add_reagent->incubate quench Quench Reaction (Optional) (Add Tris or Glycine buffer) incubate->quench purify Purify Conjugate (Dialysis, Gel Filtration, etc.) quench->purify

Caption: A logical workflow for minimizing NHS ester hydrolysis.

Competing Reaction Pathways

To achieve a high yield, the rate of the desired aminolysis reaction must be significantly greater than the rate of the competing hydrolysis reaction.

G NHS This compound (Active Ester) Conjugate Desired Conjugate (Stable Amide Bond) NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Hydrolyzed Product (Inactive Carboxylic Acid) NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Target Molecule (R-NH2) Water Water (H2O)

Caption: Desired aminolysis vs. competing hydrolysis pathway.

Experimental Protocols
General Protocol for Protein Conjugation

This protocol provides a starting point for conjugating this compound to a primary amine-containing protein. Optimization may be required based on the specific properties of your protein.

1. Materials Required:

  • Protein Solution: Protein of interest (1-10 mg/mL) in an appropriate amine-free buffer.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, adjusted to pH 7.2 - 8.5.

  • This compound: Solid reagent, stored desiccated at -20°C.

  • Organic Solvent: Anhydrous (dry) DMSO or DMF.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification System: Desalting column (e.g., Zeba™ Spin) or dialysis cassette appropriate for your protein size.

2. Procedure:

  • Buffer Exchange: Ensure your protein sample is in the chosen Reaction Buffer. If it is in a buffer containing Tris or other primary amines, it must be exchanged via dialysis or a desalting column.

  • Equilibrate Reagent: Remove the vial of this compound from the freezer and allow it to warm to room temperature for at least 20 minutes before opening.

  • Prepare NHS Ester Stock Solution: Immediately before starting the reaction, dissolve a small amount of this compound in anhydrous DMSO to create a 10 mM stock solution. For example, weigh ~3.75 mg and dissolve in 1 mL of DMSO. Do not store this solution.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the 10 mM NHS ester stock solution to your protein solution while gently stirring or vortexing. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times (up to 4 hours) can be performed at 4°C to further minimize hydrolysis.

  • Quench Reaction (Optional): To stop the reaction and ensure no unreacted NHS ester remains, add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume). Incubate for an additional 15-30 minutes at room temperature.

  • Purify Conjugate: Remove unreacted this compound and reaction byproducts (like N-hydroxysuccinimide) by running the mixture through a desalting column or by performing dialysis against PBS. The purified conjugate is now ready for downstream applications.

References

Technical Support Center: Optimizing N3-Cystamine-Suc-OSu Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing in vivo studies using the N3-Cystamine-Suc-OSu linker. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals.

While "this compound" is a highly specific designation, its chemical structure points to a heterobifunctional crosslinker designed for creating targeted therapeutics like Antibody-Drug Conjugates (ADCs). This guide is based on the established principles for this class of reagents.

The linker's components are:

  • Suc-OSu (N-Hydroxysuccinimide Ester): Reacts with primary amines (e.g., lysine residues on antibodies) to form stable covalent bonds.

  • Cystamine: Incorporates a disulfide bond, which is stable in circulation but can be cleaved by reducing agents like glutathione, which is found at high concentrations inside cells.[1][2]

  • N3 (Azide): Provides a bioorthogonal handle for attaching a payload (e.g., a cytotoxic drug) via "click chemistry".[3][4][5]

This design allows for the targeted delivery of a payload, which is released upon internalization into the target cell.

Frequently Asked Questions (FAQs)

Q1: What is the primary application for an this compound linker in vivo? This linker is primarily designed for the development of Antibody-Drug Conjugates (ADCs) or other targeted delivery systems. The antibody provides specificity for a target antigen (e.g., on a cancer cell), and the linker ensures the cytotoxic payload is stably attached until it reaches the target cell, where the reducible cystamine component allows for payload release.

Q2: What are the critical factors to consider when determining the optimal in vivo concentration? The optimal in vivo concentration, or dose, is a balance between maximizing therapeutic efficacy and minimizing toxicity. Key factors include:

  • Target Antigen Expression: Higher antigen expression may allow for lower doses.

  • Drug-to-Antibody Ratio (DAR): A higher DAR increases payload delivery but can also increase toxicity and aggregation.

  • Payload Potency: Highly potent drugs require lower doses.

  • Linker Stability: The linker must be stable in circulation to prevent premature payload release, which causes off-target toxicity.

  • Pharmacokinetics (PK) of the Conjugate: This includes the clearance rate and half-life of the ADC.

  • Animal Model: The choice of model (e.g., cell line-derived vs. patient-derived xenografts) can impact results.

Q3: How should I design an initial in vivo dose-finding study? A typical dose-finding study involves several steps:

  • Establish a Xenograft Model: Implant tumor cells expressing the target antigen into immunodeficient mice.

  • Select Dose Range: Based on in vitro cytotoxicity data (IC50) and published data from similar ADCs, select a wide dose range to test. For example, dose-escalation studies might test ranges from 0.3 to 10 mg/kg.

  • Randomize Groups: Assign mice to groups: a vehicle control group and several ADC treatment groups at different dose levels.

  • Administer Treatment: Administer the ADC, typically via a single intravenous (IV) injection.

  • Monitor Efficacy and Toxicity: Regularly measure tumor volume and mouse body weight. Monitor for any signs of toxicity. The goal is to identify a dose that causes significant tumor growth inhibition without unacceptable toxicity (e.g., >20% body weight loss).

Q4: What are the primary toxicity concerns with cystamine-based reducible linkers? The main concern is premature cleavage of the disulfide bond in the bloodstream, leading to systemic release of the cytotoxic payload and off-target toxicity. While the intracellular environment is highly reducing, some level of reduction can occur in plasma. This can lead to adverse events such as myelosuppression (e.g., neutropenia). Careful linker design and thorough in vivo tolerability studies are essential to mitigate these risks.

Q5: How does the Drug-to-Antibody Ratio (DAR) affect in vivo performance? The DAR is a critical quality attribute of an ADC.

  • Low DAR (e.g., 1-2): May not deliver a sufficient amount of payload to the tumor cell, resulting in lower efficacy.

  • High DAR (e.g., >4): Can increase the hydrophobicity of the ADC, leading to aggregation, faster clearance from circulation, and increased off-target toxicity. Many successful ADCs have an average DAR of approximately 3.5-4.

Optimizing the molar ratio of the linker to the antibody during the conjugation reaction is key to controlling the final DAR.

Troubleshooting Guides

This section addresses common issues encountered during the development and in vivo testing of conjugates made with this compound.

Problem Potential Causes Solutions & Recommendations
Low Conjugation Yield 1. Hydrolysis of Suc-OSu ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at high pH. 2. Incorrect Buffer: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody for the linker. 3. Low Protein Concentration: Dilute protein solutions favor hydrolysis over the desired conjugation reaction.1. Prepare the linker solution in anhydrous DMSO or DMF immediately before use. Maintain the reaction pH between 7.2 and 8.5. 2. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before conjugation. 3. If possible, increase the protein concentration to 2-10 mg/mL.
High In Vivo Toxicity / Adverse Events 1. Premature Linker Cleavage: The cystamine disulfide bond may be partially reduced in circulation, releasing the payload systemically. 2. High DAR: Can lead to faster clearance and uptake in non-target tissues like the liver. 3. Payload-Dependent Toxicity: The cytotoxic drug itself may have inherent toxicities unrelated to the targeting moiety.1. Evaluate linker stability in plasma in vitro before moving to in vivo studies. Consider alternative, more sterically hindered disulfide linkers if stability is low. 2. Reduce the molar excess of the linker during conjugation to target a lower average DAR (e.g., 2-4). 3. Conduct a maximum tolerated dose (MTD) study to define the therapeutic window.
Lack of In Vivo Efficacy 1. Poor ADC Stability: The conjugate may be unstable, leading to payload loss before it reaches the tumor. 2. Inefficient Payload Release: The intracellular environment may not be sufficiently reducing to cleave the disulfide bond. 3. Poor Tumor Penetration: The large size of ADCs can limit their ability to penetrate dense solid tumors. 4. Low Antigen Expression: The target antigen may not be sufficiently expressed or may be downregulated during treatment.1. Characterize the stability of the final ADC product in mouse or human plasma. 2. Confirm the susceptibility of your linker to reduction by glutathione in vitro. 3. Consider strategies like co-dosing with an unlabeled antibody to improve distribution. 4. Confirm high target antigen expression in your xenograft model via IHC or flow cytometry.
High Aggregation of Final ADC Product 1. Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation. 2. Harsh Conjugation Conditions: High temperature or extreme pH during the reaction can denature the antibody.1. Aim for a lower average DAR. Consider incorporating hydrophilic components (e.g., PEG) into the linker design to improve solubility. 2. Perform conjugation at room temperature or 4°C and ensure the buffer conditions are optimal for antibody stability.

Data Summary Tables

Table 1: Examples of ADC Dosing in Preclinical and Clinical Studies
ADC NameTargetDose RangeDosing ScheduleReference
Trastuzumab deruxtecanHER25.4 - 6.4 mg/kgEvery 3 weeks
Brentuximab vedotinCD301.2 - 1.8 mg/kgEvery 2-3 weeks
SYD985HER20.3 - 2.4 mg/kgEvery 3 weeks
T-DM1HER23.6 mg/kgEvery 3 weeks
Table 2: Key Factors Influencing ADC In Vivo Performance
Factor Impact on Efficacy Impact on Toxicity Optimization Considerations
Linker Stability High stability ensures payload reaches the tumor.High stability prevents premature payload release and off-target toxicity.Linker chemistry should be stable in plasma but cleavable at the target site.
DAR Higher DAR can increase potency, but only up to a point.Higher DAR is often associated with increased systemic toxicity.Optimize for an average DAR of 2-4 for a good balance.
Payload Potency Highly potent payloads are effective at low concentrations.Potent payloads can cause toxicity with even minor off-target release.The linker must be extremely stable for highly potent payloads.
Antigen Expression High expression leads to better ADC internalization and efficacy.High expression on normal tissues can be a major source of toxicity.Select targets with high tumor-to-normal tissue expression ratios.

Experimental Protocols

Protocol 1: General Method for Antibody Conjugation

This protocol describes the steps to conjugate the this compound linker to a primary antibody.

  • Antibody Preparation:

    • Start with a purified antibody at a concentration of 2-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer, such as 0.1 M phosphate buffer, pH 7.2-8.0.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound linker in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the volume of linker solution needed to achieve the desired molar excess (e.g., 5-10 fold molar excess of linker over antibody to target a DAR of ~4).

    • Add the calculated volume of linker-DMSO solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted linker and purify the resulting conjugate using a desalting column (e.g., Zeba spin column) or size exclusion chromatography (SEC).

  • Characterization:

    • Determine the final protein concentration (e.g., by BCA assay) and the average DAR using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture and Implantation:

    • Culture a human cancer cell line that expresses the target antigen.

    • Implant 1-10 million cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow tumors to grow to an average size of 100-200 mm³.

    • Randomize mice into treatment groups (n=5-10 per group), including a vehicle control and multiple ADC dose levels.

  • ADC Administration and Monitoring:

    • Administer the ADC (and vehicle control) via a single intravenous (IV) tail vein injection.

    • Measure tumor volume with calipers and mouse body weight twice weekly.

  • Study Endpoint:

    • Conclude the study when tumors in the control group reach a predetermined maximum size or after a set period (e.g., 30-60 days).

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.

Protocol 3: In Vivo Tolerability (MTD) Study
  • Animal Model:

    • Use healthy, non-tumor-bearing rodents (e.g., Sprague-Dawley rats or BALB/c mice) to assess systemic toxicity.

  • Dose Administration:

    • Administer single IV doses of the ADC at escalating levels to different groups of animals.

  • Monitoring for Toxicity:

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming) and measure body weight.

    • Collect blood samples at specified time points (e.g., Day 7, 14, 21) for complete blood counts (to assess for neutropenia, thrombocytopenia) and serum chemistry analysis (to assess liver and kidney function).

  • Histopathology:

    • At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any tissue-specific toxicities.

    • The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or unacceptable morbidity (e.g., >20% body weight loss).

Visualizations

experimental_workflow cluster_prep Phase 1: Conjugate Preparation cluster_invivo Phase 2: In Vivo Evaluation cluster_analysis Phase 3: Data Analysis Ab_Prep Antibody Preparation Conjugation Conjugation Reaction (Antibody + Linker) Ab_Prep->Conjugation Linker_Prep Linker Preparation Linker_Prep->Conjugation Purification Purification & QC (SEC, MS) Conjugation->Purification Tolerability Tolerability Study (Healthy Mice, Dose Escalation) Purification->Tolerability Efficacy Efficacy Study (Xenograft Model, Dose Finding) Purification->Efficacy MTD Determine MTD Tolerability->MTD PK_PD Pharmacokinetics (PK/PD Analysis) Efficacy->PK_PD TGI Calculate Tumor Growth Inhibition Efficacy->TGI Opt_Dose Identify Optimal In Vivo Dose PK_PD->Opt_Dose MTD->Opt_Dose TGI->Opt_Dose

Caption: General workflow from ADC preparation to in vivo dose optimization.

adc_moa ADC 1. ADC in Circulation (Linker Stable) Binding 2. ADC Binds to Antigen on Tumor Cell ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. Trafficking to Lysosome Internalization->Endosome Cleavage 5. Linker Cleavage (High Glutathione [GSH]) Endosome->Cleavage Release 6. Payload Release into Cytoplasm Cleavage->Release Apoptosis 7. Payload Induces Cell Death (Apoptosis) Release->Apoptosis troubleshooting_tree Start Low In Vivo Efficacy Observed Check_Toxicity Was high toxicity (e.g., weight loss) observed? Start->Check_Toxicity High_Tox_Yes Yes Check_Toxicity->High_Tox_Yes Yes High_Tox_No No Check_Toxicity->High_Tox_No No Check_Stability Check ADC stability in plasma (in vitro) Result_Unstable Likely Cause: Premature payload release. Reduce dose or re-engineer linker. Check_Stability->Result_Unstable Unstable Result_Stable ADC is stable. Proceed to next check. Check_Stability->Result_Stable Stable Check_DAR Is DAR optimal (e.g., 2-4)? Check_Antigen Confirm antigen expression on xenograft tumors Check_Payload Is payload release mechanism efficient? Check_Antigen->Check_Payload High Result_Antigen_Low Likely Cause: Poor targeting. Select new model or target. Check_Antigen->Result_Antigen_Low Low/Negative High_Tox_Yes->Check_Stability High_Tox_No->Check_Antigen Result_Stable->Check_DAR Result_Payload_Inefficient Likely Cause: Inefficient cleavage. Verify linker susceptibility to reduction.

References

common side reactions of NHS-ester crosslinkers and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) ester crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS-ester crosslinker?

A1: NHS esters are designed to react with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins, to form stable and irreversible amide bonds.[1] This reaction is most efficient in a pH range of 7.2 to 8.5.[2]

Q2: What is the most common side reaction with NHS esters, and why is it a problem?

A2: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water.[3][4] This reaction competes with the desired amine reaction, converting the NHS ester into a non-reactive carboxylic acid and reducing the efficiency of the crosslinking or labeling experiment.[5] Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the final yield of your product.

Q3: Can NHS esters react with other functional groups on a protein besides primary amines?

A3: Yes, although the reactivity is generally lower than with primary amines, NHS esters can have side reactions with other nucleophilic groups. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages that can be hydrolyzed or displaced by amines.

  • Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.

  • Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity.

Q4: Which buffers should I avoid when using NHS-ester crosslinkers?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS-ester reactions. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate buffer.

Q5: How should I store and handle NHS-ester crosslinkers to maintain their reactivity?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation upon use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. For water-insoluble NHS esters that require an organic solvent like DMSO or DMF, always use an anhydrous (dry) solvent and prepare the stock solution immediately before use. It is strongly recommended not to store NHS esters in solution.

Q6: Why is it important to quench the reaction, and what are common quenching agents?

A6: Quenching stops the crosslinking reaction by consuming any unreacted NHS ester. This is important to prevent further, unwanted labeling in subsequent steps of your experiment. Common quenching agents are buffers containing primary amines, such as Tris or glycine, typically added to a final concentration of 20-50 mM.

Data Presentation: Stability of NHS-Esters

The stability of NHS-ester crosslinkers is highly dependent on the pH and temperature of the reaction environment. The primary competing reaction is hydrolysis, which renders the crosslinker inactive. The half-life (t½) is the time it takes for 50% of the NHS ester to be hydrolyzed.

pHTemperature (°C)Half-life (t½)
7.004 - 5 hours
7.0Room Temperature~7 hours
8.0Room Temperature~1 hour
8.6410 minutes
9.0Room TemperatureMinutes

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

Possible Cause Recommended Solution
Hydrolysis of NHS ester Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare NHS-ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of competing primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm.
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.

Problem 2: Aggregation or Precipitation of Conjugates

Possible Cause Recommended Solution
High degree of labeling Reduce the molar excess of the NHS-ester crosslinker relative to the protein to control the number of modifications per protein molecule. Excessive modification can alter the protein's properties and lead to aggregation.
Use of a hydrophobic NHS ester Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated (polyethylene glycol) version of the NHS ester to increase the hydrophilicity of the final conjugate.
Change in Protein pI The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, this can reduce solubility. Consider this when choosing your buffer system.

Experimental Protocols

Detailed Protocol for Protein Crosslinking using an NHS Ester

This protocol provides a general guideline for crosslinking proteins using a homobifunctional NHS-ester crosslinker. Optimization may be required for your specific proteins and application.

Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • NHS-ester crosslinker

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography/desalting column)

Methodology:

  • Buffer Exchange: Ensure your protein is in the appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare NHS Ester Stock Solution: Immediately before use, allow the NHS-ester vial to warm to room temperature. Dissolve the NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the NHS-ester stock solution directly to the protein solution. Gently mix thoroughly by pipetting. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. Lower temperatures can help minimize hydrolysis for sensitive reactions.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS ester.

  • Purify Conjugate: Remove unreacted NHS ester and byproducts (like free NHS) from the labeled protein using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analysis: Analyze the crosslinked products using appropriate methods such as SDS-PAGE, western blotting, or mass spectrometry.

Visualizations

NHS_Ester_Reactions cluster_main Primary Reaction Pathway cluster_side Common Side Reactions cluster_hydrolysis Hydrolysis cluster_other_nucleophiles Other Nucleophiles NHS_Ester NHS-Ester Crosslinker Stable_Amide_Bond Stable Amide Bond (Desired Product) NHS_Ester->Stable_Amide_Bond reacts with Primary_Amine Primary Amine (e.g., Lysine, N-terminus) Primary_Amine->Stable_Amide_Bond forms Water Water (H₂O) Inactive_Acid Inactive Carboxylic Acid Water->Inactive_Acid forms NHS_Ester_Side NHS-Ester Crosslinker NHS_Ester_Side->Inactive_Acid reacts with Other_Nucleophiles Other Nucleophiles (Ser, Thr, Tyr, Cys) Unstable_Linkages Unstable Linkages (Esters, Thioesters) Other_Nucleophiles->Unstable_Linkages forms NHS_Ester_Other NHS-Ester Crosslinker NHS_Ester_Other->Unstable_Linkages reacts with

Caption: Primary and side reaction pathways of NHS-ester crosslinkers.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Yes Adjust_pH Adjust pH to 7.2-8.5 Start->Adjust_pH No Check_Buffer_Composition Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer_Composition Yes Check_pH->Adjust_pH No Check_Reagent_Handling Was NHS-ester solution prepared fresh in anhydrous solvent? Check_Buffer_Composition->Check_Reagent_Handling Yes Change_Buffer Buffer exchange to an amine-free buffer Check_Buffer_Composition->Change_Buffer No Optimize_Conditions Optimize molar excess, incubation time, and temperature Check_Reagent_Handling->Optimize_Conditions Yes Prepare_Fresh_Reagent Prepare fresh NHS-ester solution immediately before use Check_Reagent_Handling->Prepare_Fresh_Reagent No Success Improved Yield Optimize_Conditions->Success Adjust_pH->Check_Buffer_Composition Change_Buffer->Check_Reagent_Handling Prepare_Fresh_Reagent->Optimize_Conditions

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Improving Identification of Crosslinked Peptides in Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of crosslinked peptides.

Troubleshooting Guides

This guide addresses common issues encountered during the identification of crosslinked peptides by mass spectrometry.

Question: Why am I not detecting any or very few crosslinked peptides in my sample?

Answer:

The low abundance of crosslinked peptides is a primary challenge in these experiments.[1] Several factors could be contributing to the lack of detection:

  • Inefficient Crosslinking Reaction: The crosslinking reaction itself may not be optimal. Consider optimizing the crosslinker-to-protein ratio, reaction time, and buffer conditions (e.g., pH, quenching).[1]

  • Substoichiometric Nature: Crosslinked peptides are often present at substoichiometric levels compared to their linear counterparts. It is crucial to implement an enrichment strategy to increase their relative concentration before MS analysis.

  • Sample Complexity: In complex samples like cell lysates, the high abundance of unmodified peptides can suppress the signal of low-abundance crosslinked species.

Recommended Actions:

  • Optimize Crosslinking Conditions: Perform a titration of the crosslinking reagent to find the optimal concentration that maximizes crosslinks without excessive protein aggregation.

  • Enrich for Crosslinked Peptides: Utilize enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) to selectively isolate crosslinked peptides.[2]

  • Fractionate the Sample: For highly complex samples, consider pre-fractionation of proteins or peptides to reduce the complexity of the mixture introduced to the mass spectrometer.

Troubleshooting_Low_Crosslink_Identification cluster_reaction Reaction Optimization cluster_enrichment Enrichment & Fractionation cluster_ms Mass Spectrometry & Data Analysis start Low/No Crosslinked Peptides Identified check_reaction Check Crosslinking Efficiency (e.g., SDS-PAGE) start->check_reaction check_enrichment Review Enrichment Strategy start->check_enrichment Sufficient Reaction check_ms Evaluate MS Data Quality start->check_ms Enrichment OK optimize_ratio Optimize Crosslinker: Protein Ratio check_reaction->optimize_ratio Inefficient? implement_sec Implement Size Exclusion Chromatography (SEC) check_enrichment->implement_sec No Enrichment? pre_fractionate Fractionate Sample Before Enrichment check_enrichment->pre_fractionate Complex Sample? optimize_fragmentation Optimize Fragmentation Energy (HCD/CID) check_ms->optimize_fragmentation Poor Spectra? specialized_software Use Specialized Search Software (e.g., XlinkX, MeroX) check_ms->specialized_software High False Positives? optimize_buffer Check Buffer Compatibility (no primary amines) optimize_ratio->optimize_buffer optimize_time Adjust Incubation Time/ Temperature optimize_buffer->optimize_time end Improved Identification optimize_time->end implement_scx Implement Strong Cation Exchange (SCX) implement_sec->implement_scx implement_scx->end pre_fractionate->end use_ms_cleavable Use MS-Cleavable Crosslinker optimize_fragmentation->use_ms_cleavable use_ms_cleavable->end specialized_software->end

A logical troubleshooting workflow for low cross-link identification.

Question: My MS/MS spectra for potential crosslinked peptides are very complex and difficult to interpret. How can I improve spectral quality and confidence in identification?

Answer:

The fragmentation spectra of crosslinked peptides are inherently complex as they contain fragment ions from two different peptide chains.[1] This complexity can hinder confident identification.

  • Co-fragmentation: The instrument may be selecting and fragmenting multiple precursor ions simultaneously, leading to a chimeric spectrum.

  • Unequal Fragmentation: One of the peptides in the crosslink may fragment readily, while the other produces very few fragment ions, making its identification challenging.[3]

Recommended Actions:

  • Use MS-Cleavable Crosslinkers: Employing crosslinkers that can be cleaved in the gas phase (e.g., DSSO, DSBU) allows for sequential fragmentation (MSn). In an MS2 experiment, the crosslinker is cleaved, and in subsequent MS3 experiments, the individual peptide chains are fragmented, leading to cleaner and more easily interpretable spectra.

  • Optimize Fragmentation Method and Energy: Experiment with different fragmentation techniques (CID, HCD, ETD) and optimize the collision energy to achieve a balance of fragment ions from both peptides.

  • Utilize High-Resolution Mass Spectrometry: High-resolution and high-mass-accuracy data for both precursor and fragment ions are crucial for reducing the number of false-positive identifications.

Question: The database search is taking an extremely long time, and I am getting a high number of false positives. How can I refine my search strategy?

Answer:

The computational challenge of identifying crosslinked peptides arises from the quadratic increase in the search space with the number of proteins in the sample. This vast search space can lead to long search times and an increased likelihood of random matches.

  • Large Search Space: Searching all possible peptide pairs against all spectra is computationally intensive.

  • Incorrect False Discovery Rate (FDR) Estimation: Standard FDR calculation methods used for linear peptides may not be appropriate for crosslinked peptides, leading to an underestimation of false positives.

Recommended Actions:

  • Use Specialized Software: Employ search algorithms specifically designed for crosslinked data, such as XlinkX, MeroX, pLink, or MaxLynx. These tools have features to handle the increased search space and complexity.

  • Reduce Database Size: If you are analyzing a purified protein complex, restrict the search to the sequences of the known components.

  • Leverage MS-Cleavable Crosslinker Data: Software designed for MS-cleavable data can use the characteristic reporter ions to narrow down the search and improve accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crosslinking reagents, and how do I choose the right one?

A1: The choice of crosslinker is critical and depends on the specific application. The most common types are amine-reactive (targeting lysine residues and N-termini), such as DSS and BS3. Other options include carboxyl-reactive and photo-reactive crosslinkers. Key considerations for selection include:

  • Spacer Arm Length: This determines the maximum distance between the crosslinked residues and provides the spatial constraint.

  • Reactivity: Ensure the reactive groups on the crosslinker are compatible with the functional groups on your protein of interest and with your buffer components.

  • MS-Cleavability: As discussed, MS-cleavable crosslinkers like DSSO can significantly simplify data analysis.

Q2: What is the typical yield of crosslinked peptides, and how much can enrichment improve this?

A2: The typical yield of crosslinked peptides is very low, often less than 1% of the total identified peptides in a complex sample without enrichment. Enrichment strategies can significantly increase the identification rate.

Enrichment StrategyPrincipleTypical Improvement
Size Exclusion Chromatography (SEC) Separates peptides based on size. Crosslinked peptides are generally larger than linear peptides.10-30% increase in non-redundant crosslinked peptide identifications.
Strong Cation Exchange (SCX) Separates peptides based on charge. Crosslinked peptides typically have a higher positive charge.Can provide a similar number of crosslinked peptide identifications as SEC, often with a simpler workflow.
Affinity Purification Uses a tag on the crosslinker (e.g., biotin) for specific capture.Can result in a high percentage of identified spectra being from crosslinks, demonstrating high specificity.

Q3: How can I validate the crosslinks identified by the software?

A3: Manual validation of spectra is highly recommended, especially for novel or unexpected crosslinks. Key aspects to check include:

  • Presence of fragment ion series for both peptides: Look for continuous b- and y-ion series for each peptide in the pair.

  • Fragment ion mass accuracy: The mass deviation of the identified fragment ions should be within the tolerance set in the search parameters.

  • Signal-to-Noise Ratio: Spectra with a low signal-to-noise ratio should be treated with caution.

  • Comparison with structural data: If a structure of the protein or complex is available, the distance between the Cα atoms of the crosslinked residues should be consistent with the spacer arm length of the crosslinker.

Experimental Protocols

Protocol 1: Protein Crosslinking with BS3

This protocol is a general guideline for crosslinking a purified protein complex with Bis(sulfosuccinimidyl) suberate (BS3).

  • Buffer Preparation: Ensure the protein sample is in an amine-free buffer, such as HEPES or PBS, at a pH between 7.0 and 8.5.

  • Reagent Preparation: Immediately before use, prepare a fresh stock solution of BS3 (e.g., 25 mM) in the reaction buffer.

  • Crosslinking Reaction:

    • Add the BS3 stock solution to the protein sample. The final concentration of BS3 may need to be optimized, but a starting point is a 20-fold molar excess over the protein. A concentration range of 0.5 to 5 mM is common.

    • Incubate the reaction mixture for 45 minutes to 1 hour at room temperature, or slightly longer on ice.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 25-60 mM. Incubate for 15 minutes at room temperature.

  • Verification (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful crosslinking.

Protocol 2: In-Solution Tryptic Digestion of Crosslinked Proteins

This protocol is for the digestion of crosslinked protein samples into peptides for MS analysis.

  • Denaturation and Reduction:

    • Add urea to the quenched crosslinking reaction to a final concentration of 8 M.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 60°C for 30 minutes.

  • Alkylation:

    • Allow the sample to cool to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Dilution and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate until the urea concentration is less than 1 M.

    • Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%, acidifying the sample to pH < 3.

Protocol 3: Strong Cation Exchange (SCX) Enrichment of Crosslinked Peptides

This protocol describes a general procedure for enriching crosslinked peptides using SCX spin columns.

  • Column Equilibration:

    • Equilibrate the SCX spin column with a low-salt buffer (e.g., 20 mM ammonium acetate, 20% acetonitrile).

  • Sample Loading:

    • Acidify the digested peptide sample to pH < 3.0.

    • Load the sample onto the equilibrated SCX column.

  • Washing: Wash the column with the low-salt buffer to remove unbound, low-charge (mostly linear) peptides.

  • Elution:

    • Elute the more highly charged (crosslinked) peptides using a step gradient of increasing salt concentration. For example, use sequential elutions with buffers containing 100 mM, 200 mM, and 500 mM ammonium acetate.

    • Collect each fraction separately.

  • Post-Enrichment Cleanup: Desalt each eluted fraction using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizations

Experimental_Workflow protein Purified Protein Complex crosslinking 1. Chemical Crosslinking (e.g., BS3, DSSO) protein->crosslinking digestion 2. Proteolytic Digestion (e.g., Trypsin) crosslinking->digestion enrichment 3. Enrichment of Crosslinked Peptides (SEC or SCX) digestion->enrichment lcms 4. LC-MS/MS Analysis enrichment->lcms data_analysis 5. Database Searching (Specialized Software) lcms->data_analysis validation 6. Data Validation & Modeling data_analysis->validation

General experimental workflow for crosslinking mass spectrometry.

MS_Cleavable_Crosslinker cluster_ms2 MS2 (CID/HCD) cluster_ms3 MS3 precursor Crosslinked Peptide Precursor Ion (Peptide A - Linker - Peptide B) cleavage Gas-Phase Cleavage of Crosslinker precursor->cleavage fragments Signature Reporter Ions + Linear Peptides (Peptide A', Peptide B') cleavage->fragments peptide_a Isolate Peptide A' fragments->peptide_a Select for MS3 peptide_b Isolate Peptide B' fragments->peptide_b Select for MS3 fragment_a Fragment Peptide A' (b- and y-ions) peptide_a->fragment_a fragment_b Fragment Peptide B' (b- and y-ions) peptide_b->fragment_b identification Confident Identification of Individual Peptides fragment_a->identification fragment_b->identification

Mechanism of MS-cleavable crosslinkers for simplified identification.

References

minimizing non-specific binding of N3-Cystamine-Suc-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for minimizing non-specific binding of N3-Cystamine-Suc-OSu.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound, a cleavable and azide-functionalized crosslinker. The focus is on minimizing non-specific binding to ensure the highest quality results in your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical crosslinker with three key features:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), which are commonly found on proteins (N-terminus and lysine residues), to form stable amide bonds.[1][2]

  • Cystamine Core: This contains a disulfide bond (-S-S-) that can be cleaved by reducing agents (e.g., DTT, TCEP), allowing for the release of the conjugated molecule under specific conditions.

  • Azide (N3) Group: This serves as a handle for "click chemistry," enabling highly efficient and specific covalent linkage to molecules containing an alkyne group.[3][4]

Its primary application is in the multi-step labeling of biomolecules for use in drug development, proteomics, and various biochemical assays.

Q2: What is non-specific binding in the context of this compound?

A2: Non-specific binding refers to the undesirable adhesion of the this compound reagent or the resulting conjugate to surfaces or molecules that are not the intended target.[5] This can lead to high background noise, false-positive signals, and inaccurate quantification in downstream applications.

Q3: What are the common causes of non-specific binding with this reagent?

A3: The primary causes are related to the reactive NHS ester and the physicochemical properties of the conjugate. Common factors include:

  • Electrostatic Interactions: The conjugate may bind to charged surfaces or biomolecules.

  • Hydrophobic Interactions: If the target protein or the molecule to be "clicked" is hydrophobic, the entire conjugate may stick to other hydrophobic surfaces, such as plastic wells or membranes.

  • Excess Reagent: Using too high a concentration of the crosslinker can lead to its adsorption onto surfaces or reaction with secondary, less-reactive sites.

  • Hydrolysis of NHS Ester: The NHS ester can hydrolyze in aqueous solutions, creating a carboxyl group (-COOH). This negatively charged group can contribute to electrostatic non-specific binding.

Q4: How does pH affect the labeling reaction and non-specific binding?

A4: pH is a critical factor. The reaction between an NHS ester and a primary amine is highly pH-dependent.

  • Optimal pH (8.3-8.5): This range provides the best balance between amine reactivity and NHS ester stability.

  • Low pH (<7.5): Primary amines become protonated (-NH3+), which prevents them from reacting with the NHS ester, leading to low labeling efficiency.

  • High pH (>9.0): The hydrolysis of the NHS ester group accelerates significantly, reducing the amount of reagent available to react with the target and increasing the potential for non-specific binding from the resulting carboxyl group.

Q5: Can components in my buffer interfere with the labeling reaction?

A5: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency. It is essential to perform the conjugation in an amine-free buffer like PBS (Phosphate Buffered Saline) or HEPES. If your protein is stored in an incompatible buffer, a buffer exchange step using a desalting column is recommended prior to labeling.

Troubleshooting Guides

Issue 1: High background signal in my assay (e.g., ELISA, Flow Cytometry).

Possible Cause Recommended Solution
Electrostatic or Hydrophobic Interactions 1. Optimize Wash Buffer: Add a non-ionic surfactant like Tween 20 (0.05%) to your wash buffer to disrupt hydrophobic interactions. 2. Increase Salt Concentration: Increase the salt concentration (e.g., NaCl to 150-500 mM) in your binding and wash buffers to reduce electrostatic interactions. 3. Adjust Buffer pH: Modify the pH of your assay buffer to be closer to the isoelectric point of your conjugated protein, minimizing its net charge.
Ineffective Blocking 1. Test Different Blocking Agents: Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blocking solutions. Test different agents (e.g., 1-5% BSA) to find the most effective one for your system. 2. Optimize Blocking Time/Temp: Increase the blocking incubation time (e.g., 1 hour at 37°C or overnight at 4°C).
Excess Unreacted Conjugate 1. Improve Purification: After the conjugation step, ensure all unreacted this compound is removed, typically by using a desalting or size-exclusion column. 2. Quench Reaction: After the desired incubation time, quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine to a final concentration of 50-100 mM) to consume any remaining active NHS ester.
Reagent Concentration Too High Titrate the Reagent: Perform a titration experiment to find the lowest concentration of this compound that still provides an optimal signal. A 5- to 20-fold molar excess over the protein is a typical starting point.

Issue 2: Precipitate formation during or after the labeling reaction.

Possible Cause Recommended Solution
Poor Solubility of the Reagent This compound may have limited solubility in aqueous buffers. First, dissolve the reagent in a small amount of an organic solvent like DMSO or DMF, and then add it to the protein solution.
Protein Aggregation The modification may alter the protein's surface properties, leading to aggregation. Try performing the reaction at a lower protein concentration or including additives like glycerol (5-10%) or non-ionic surfactants in the reaction buffer.
Solvent Incompatibility When adding the reagent dissolved in DMSO/DMF, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 8.3). If not, perform a buffer exchange.

  • Prepare Reagent: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Calculate Molar Excess: Determine the volume of the reagent stock solution needed to achieve the desired molar excess (start with a 10-fold molar excess).

  • Reaction: Add the calculated volume of the reagent to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column equilibrated with your desired storage buffer.

Protocol 2: Systematic Buffer Optimization to Reduce Non-Specific Binding

This protocol is for testing your final conjugate in an immunoassay to find the optimal assay buffer.

  • Prepare Buffer Series: Create a set of buffers with varying components.

    • Base Buffer: PBS or TBS, pH 7.4.

    • Salt Series: Base buffer + NaCl at 150 mM (standard), 300 mM, and 500 mM.

    • Surfactant Series: Base buffer + 0.05% Tween 20.

    • Combined Series: Base buffer + 150 mM NaCl + 0.05% Tween 20.

  • Set Up Controls: For your assay (e.g., ELISA), include "no antigen" or "no primary antibody" wells to serve as a baseline for non-specific binding.

  • Perform Assay: Run your standard assay protocol, but use a different buffer from your series for the antibody incubation and wash steps for each condition.

  • Analyze Results: Compare the signal-to-noise ratio for each buffer condition. The buffer that provides the lowest signal in the control wells while maintaining a strong signal in the test wells is the optimal choice.

Data Summary Tables

Table 1: Recommended Reaction Buffer Conditions

ParameterRecommended ConditionRationale
Buffer Type Phosphate, Bicarbonate, HEPESAmine-free to prevent competition with the target molecule.
pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester stability.
Additives Avoid primary amines (Tris, Glycine)These additives will quench the reaction.

Table 2: Common Blocking Agents and Additives for Assays

AgentTypical Working Conc.Primary Mechanism
Bovine Serum Albumin (BSA) 1 - 5%Blocks non-specific protein binding sites on surfaces.
Non-Fat Dry Milk 3 - 5%A complex mixture of proteins that effectively blocks surfaces.
Tween 20 0.05 - 0.1%Non-ionic surfactant that reduces hydrophobic interactions.
Sodium Chloride (NaCl) 150 - 500 mMShields charges to reduce electrostatic interactions.
Dextran Sulfate 0.02 - 0.1%Polyanion that competes for non-specific electrostatic binding sites.

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Protein Protein ReactionStep Amine-NHS Ester Coupling (pH 8.3) Protein->ReactionStep R-NH2 Linker This compound Linker->ReactionStep Hydrolysis NHS Ester Hydrolysis (Side Reaction) Linker->Hydrolysis + H2O Conjugate Protein-S-S-N3 (Desired Product) ReactionStep->Conjugate Byproduct NHS ReactionStep->Byproduct HydrolyzedLinker Hydrolyzed Linker (-COOH) Hydrolysis->HydrolyzedLinker

Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis side reaction.

G Start High Non-Specific Binding Observed CheckBuffer 1. Check Assay Buffer Composition Start->CheckBuffer Start Troubleshooting OptimizeBlocking 2. Optimize Blocking (Agent, Time, Temp) CheckBuffer->OptimizeBlocking Add Salt / Surfactant OptimizeWashing 3. Optimize Washing (Add Surfactant, More Steps) OptimizeBlocking->OptimizeWashing If background persists Titrate 4. Titrate Conjugate Concentration OptimizeWashing->Titrate If background persists End Problem Resolved Titrate->End If signal-to-noise improves

Caption: A systematic workflow for troubleshooting and reducing high non-specific binding in an assay.

G cluster_causes Primary Causes cluster_solutions Solutions NSB Non-Specific Binding (High Background) Electrostatic Electrostatic Interactions (Charge-based) NSB->Electrostatic Hydrophobic Hydrophobic Interactions NSB->Hydrophobic Excess Excess Reagent / Conjugate NSB->Excess Salt Increase Salt (NaCl) Electrostatic->Salt pH Adjust pH Electrostatic->pH Surfactant Add Surfactant (Tween 20) Hydrophobic->Surfactant Blocking Improve Blocking (BSA) Hydrophobic->Blocking Titration Titrate Reagents Excess->Titration Washing Increase Washes Excess->Washing

Caption: Logical diagram illustrating the primary causes of non-specific binding and their corresponding solutions.

References

impact of buffer pH on N3-Cystamine-Suc-OSu reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-Cystamine-Suc-OSu and other N-hydroxysuccinimide (NHS) ester-based crosslinkers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction of an NHS ester with a primary amine is a balance between having a deprotonated amine for nucleophilic attack and minimizing the hydrolysis of the NHS ester.[1] The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 9.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal.[3][4] At a lower pH, the primary amines are protonated and less available to react. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the desired conjugation reaction.

Q2: Which buffers should I use for the conjugation reaction?

A2: It is critical to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers, adjusted to the optimal pH range of 7.2-8.5.

Q3: My this compound is not dissolving in the reaction buffer. What should I do?

A3: Many non-sulfonated NHS esters have limited solubility in aqueous buffers. To overcome this, you can first dissolve the this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your protein solution in the appropriate reaction buffer. It is crucial to use a high-quality, amine-free grade of DMF, as degraded DMF can contain amines that will react with the NHS ester.

Q4: How long should I let the reaction proceed?

A4: The reaction time can vary depending on the specific reactants and conditions. Typically, reactions are performed for 0.5 to 4 hours at room temperature or overnight at 4°C. Lower temperatures can help to minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.

Q5: How can I stop or "quench" the reaction?

A5: To stop the reaction, you can add a quenching reagent that contains a primary amine. Common quenching reagents include Tris or glycine, added to a final concentration of 20-50 mM. These will react with any remaining unreacted NHS ester, preventing further modification of your target molecule.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Incorrect buffer pH. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.
Presence of competing amines in the buffer. Ensure you are using an amine-free buffer such as PBS, sodium bicarbonate, or borate. Avoid buffers like Tris or glycine.
Hydrolysis of the NHS ester. Prepare fresh solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. Avoid storing NHS esters in aqueous solutions. If hydrolysis is suspected, consider performing the reaction at 4°C.
Low reactant concentrations. The competing hydrolysis reaction is more significant at low protein concentrations. It is recommended to use a protein concentration of at least 2 mg/mL. You can also try increasing the molar excess of the NHS ester.
Precipitation During the Reaction Low aqueous solubility of the NHS ester. Keep the volume of the organic solvent (DMSO or DMF) used to dissolve the reagent to a minimum, typically 0.5-10% of the final reaction volume.
Protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffer. A buffer exchange step may be necessary to ensure compatibility.
Lack of Reproducibility Inconsistent NHS ester activity. Aliquot the solid NHS ester reagent upon receipt and use a fresh aliquot for each experiment to ensure consistent reactivity.
Variations in reaction conditions. Standardize the reaction time and temperature for all experiments. Be aware that temperature affects the rates of both conjugation and hydrolysis.
Quality of the organic solvent. Use high-quality, anhydrous, and amine-free DMF or DMSO. Old or low-quality solvents can contain contaminants that interfere with the reaction.

Quantitative Data

The stability of NHS esters is highly dependent on pH due to the competing hydrolysis reaction. The half-life of the NHS ester decreases as the pH increases.

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

This data is for general NHS esters and can be used as an estimate for the stability of this compound.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-Linker (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester N₃-Cystamine-Suc-OSu (NHS Ester) NHS_Ester->Amide_Bond NHS_Leaving_Group N-hydroxysuccinimide NHS_Ester->NHS_Leaving_Group Leaving Group

Caption: Reaction mechanism of an NHS ester with a primary amine.

ExperimentalWorkflow A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C Combine Reactants (Add NHS ester to protein) A->C B Prepare NHS Ester Stock (Anhydrous DMSO/DMF) B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (e.g., Desalting column) E->F G Characterize Conjugate F->G

Caption: General experimental workflow for protein conjugation.

TroubleshootingTree Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust_pH Check_pH->Adjust_pH No Check_Reagent Was NHS ester fresh? Check_Buffer->Check_Reagent Yes Change_Buffer Change_Buffer Check_Buffer->Change_Buffer No Increase_Conc Increase reactant concentrations Check_Reagent->Increase_Conc Yes Use_Fresh_Reagent Use_Fresh_Reagent Check_Reagent->Use_Fresh_Reagent No Optimize_Temp Optimize temperature/time Increase_Conc->Optimize_Temp

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Mass Spectrometry Data Analysis of Cleavable Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cleavable crosslinkers in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during data analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your cross-linking mass spectrometry (XL-MS) experiments.

Issue: Low Number of Identified Cross-Links

Q1: I am not identifying a sufficient number of cross-linked peptides. What are the potential causes and how can I improve my results?

A1: A low number of identified cross-links is a common issue with several potential causes throughout the experimental workflow. Here are key areas to investigate:

  • Cross-Linking Reaction Inefficiency: The efficiency of the cross-linking reaction itself can be low due to steric hindrance, low reactivity of the linker, or suboptimal protein concentrations.[1] Consider optimizing the molar excess of the cross-linker and the incubation time.

  • Low Abundance of Cross-Linked Peptides: Cross-linked peptides are often present in much lower abundance compared to linear, unmodified peptides.[1][2] This high dynamic range can lead to the preferential detection of high-abundance proteins and their cross-links.

    • Solution: Implement an enrichment step for cross-linked species. Methods like strong cation-exchange chromatography (SCX) or size-exclusion chromatography (SEC) can effectively enrich for the larger, more highly charged cross-linked peptides.[3][4]

  • Suboptimal Fragmentation: The fragmentation energy used can significantly impact the identification of cross-linked peptides. If the energy is too low, you may not get sufficient peptide backbone fragmentation for sequence identification. If it's too high, you might lose the characteristic reporter ions from the cleavable cross-linker.

    • Solution: Optimize your fragmentation method. Stepped Higher-Energy Collisional Dissociation (HCD) is often more effective than intricate MS3-based methods as it can generate both the signature cross-linker fragments and peptide backbone fragments in a single spectrum.

  • Inadequate Data Acquisition Strategy: The mass spectrometer's data-dependent analysis (DDA) settings might not be optimal for selecting cross-linked peptide precursors.

    • Solution: Adjust your DDA settings to preferentially select precursors with higher charge states (typically ≥ 3+), as cross-linked peptides are generally more highly charged.

Issue: High Number of False Positives

Q2: My data analysis is yielding a high number of false-positive cross-link identifications. How can I reduce these and increase confidence in my results?

A2: A high false discovery rate (FDR) can undermine the reliability of your structural or interaction data. Here are common sources of false positives and how to address them:

  • The n² Problem: The number of potential peptide-peptide combinations increases quadratically with the size of the protein database, which elevates the chance of random matches.

    • Solution: MS-cleavable cross-linkers are designed to mitigate this by generating characteristic fragment ions, which significantly reduces the search space from n² to 2n. Ensure your data analysis software is correctly configured to utilize these signature ions for filtering.

  • Misinterpretation of Spectra: Spectra can be ambiguous and misassigned. Common misassignments include:

    • Isobaric Species: Different cross-linked peptide pairs can have the same precursor mass.

    • Dead-End Modifications: A spectrum might be incorrectly assigned to an inter-peptide cross-link when it actually represents a peptide modified by a hydrolyzed ("dead-end") cross-linker.

    • Incomplete Fragmentation: Often, one peptide in a cross-linked pair is well-fragmented while the other yields few or no fragment ions, leading to ambiguity in identification.

    • Solution: Manually inspect the MS/MS spectra of your high-scoring identifications. Ensure that both peptides in a proposed cross-link are represented by a sufficient number of fragment ions. Specialized software can also help in visualizing and validating these spectra.

  • Inaccurate FDR Estimation: Standard FDR estimation methods used in proteomics may not be directly applicable to cross-linking data due to the increased complexity.

    • Solution: Use dedicated cross-linking data analysis software that employs target-decoy strategies specifically designed for cross-linked peptides. Some studies have shown that the actual false cross-link identification rates can be significantly higher than the estimated FDR, so careful validation is crucial.

Frequently Asked Questions (FAQs)

This section addresses common questions about the data analysis workflow for cleavable cross-linkers.

Q3: What is the advantage of using MS-cleavable cross-linkers over non-cleavable ones?

A3: The primary advantage of MS-cleavable cross-linkers is the simplification of data analysis. Upon fragmentation in the mass spectrometer (typically using CID or HCD), the linker cleaves at a labile bond, generating characteristic reporter ions or a "signature doublet" of peaks. This provides the individual masses of the two cross-linked peptides, which dramatically reduces the search space and the complexity of the MS/MS spectrum. This, in turn, leads to more confident identifications and a reduction in false positives. Furthermore, cleavable cross-linkers can lead to improved peptide backbone fragmentation, which aids in unambiguous peptide sequencing.

Q4: Which data acquisition strategy is best for cleavable cross-linkers: MS2-MS3 or stepped HCD?

A4: While early methods often relied on an MS2-MS3 strategy (where MS2 is used to cleave the linker and select the resulting peptides for MS3 sequencing), recent studies suggest that a simpler, single MS2 scan using stepped HCD can be more sensitive and efficient. Stepped HCD applies multiple collision energies in a single fragmentation event, allowing for the generation of both the signature linker cleavage products and the peptide backbone fragments within the same spectrum. More intricate MS3-based approaches can suffer from lower sensitivity and specificity.

Q5: What software is available for analyzing data from cleavable cross-linkers?

A5: Several software packages have been developed to analyze XL-MS data, each with its own algorithms and features. Some popular options include:

  • MeroX: Specifically designed for MS-cleavable cross-linkers like DSBU and CDI.

  • XlinkX: A dedicated search engine that can handle both cleavable and non-cleavable linkers and allows for rapid cross-link identification against large databases.

  • MetaMorpheusXL: A module within the MetaMorpheus suite that can identify both MS-cleavable and non-cleavable cross-linked peptides and does not strictly require the presence of signature ions for identification.

  • Kojak: Another tool for analyzing chemically cross-linked protein complexes.

  • CLMSVault: A software suite for storing, comparing, and visualizing cross-linking data from different search algorithms.

The choice of software will depend on the specific cross-linker used, the complexity of the sample, and the desired features for data analysis and visualization.

Q6: How can I perform quantitative analysis with cleavable cross-linkers?

A6: Quantitative cross-linking mass spectrometry (QXL-MS) can provide insights into the dynamics of protein conformations and interactions. This can be achieved through several methods:

  • Isotope-Labeled Cross-Linkers: Using heavy and light isotopic versions of the cross-linker allows for the relative quantification of cross-links between different states.

  • Isobaric Labeling: Reagents like TMT can be coupled with cross-linking experiments for multiplexed quantitative analysis.

  • Parallel Reaction Monitoring (PRM): This targeted mass spectrometry approach can be used for the sensitive and specific quantification of previously identified cross-linked peptides.

Specialized software may be required to process quantitative cross-linking data.

Data Presentation

Table 1: Comparison of Common MS-Cleavable Cross-Linkers

Cross-LinkerTarget Residue(s)Spacer Arm Length (Å)Cleavage MethodKey Characteristics
DSSO (Disuccinimidyl sulfoxide)Primary amines (Lysine, N-terminus)10.1CID/HCDGenerates characteristic doublet ions with a 31.97 Da mass difference.
DSBU (Disuccinimidyl dibutyric urea)Primary amines (Lysine, N-terminus)12.5CID/HCDUrea-based linker that also produces characteristic fragment ions.
PhoX (Photo-cross-linkable, enrichable, and MS-cleavable)Non-specific (photoreactive)VariableCID/HCDContains a phosphonate group for enrichment via IMAC.
PIR (Protein Interaction Reporter)Primary aminesVariableCID/HCDReleases a reporter ion of a specific mass upon fragmentation.

Experimental Protocols

Protocol: General Workflow for XL-MS with a Cleavable Cross-Linker (e.g., DSBU)

This protocol is a generalized summary based on established methods.

  • Protein Sample Preparation:

    • Ensure the protein or protein complex of interest is purified and in a buffer free of primary amines (e.g., HEPES or PBS instead of Tris).

    • Optimal protein concentration is typically in the range of 0.1-1 mg/mL.

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of the DSBU cross-linker in an amine-free solvent like DMSO.

    • Add the cross-linker to the protein sample at a molar excess that has been optimized for your system (e.g., 25:1, 50:1, or 100:1 linker-to-protein ratio).

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature).

    • Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl.

  • Protein Digestion:

    • Denature the cross-linked proteins (e.g., with urea or by heat).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins with a protease, most commonly trypsin.

  • Enrichment of Cross-Linked Peptides:

    • Due to their low abundance, enrich the cross-linked peptides using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fractions using a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap instrument).

    • Employ a data-dependent acquisition method, prioritizing precursor ions with charge states of 3+ and higher.

    • Use an optimized stepped HCD fragmentation method to generate both linker cleavage and peptide backbone fragments in the MS2 spectra.

  • Data Analysis:

    • Use a specialized search engine like MeroX or XlinkX to search the raw MS data against a relevant protein sequence database.

    • Configure the software with the specific parameters for your cleavable cross-linker (e.g., mass modifications, cleavage products).

    • Set an appropriate false discovery rate (FDR) threshold (e.g., 1-5%) for identified cross-linked peptide-spectrum matches.

    • Manually validate high-confidence hits by inspecting the annotated MS/MS spectra.

Visualizations

XL_MS_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase ProteinSample 1. Purified Protein Sample Crosslinking 2. Cross-Linking Reaction (e.g., DSBU) ProteinSample->Crosslinking Digestion 3. Enzymatic Digestion Crosslinking->Digestion Enrichment 4. Enrichment of Cross-Linked Peptides (SEC/SCX) Digestion->Enrichment LCMS 5. LC-MS/MS Analysis (Stepped HCD) Enrichment->LCMS DatabaseSearch 6. Database Search (MeroX, XlinkX, etc.) LCMS->DatabaseSearch Validation 7. CSM Validation & FDR Control DatabaseSearch->Validation Modeling 8. Structural Modeling & Interaction Mapping Validation->Modeling

Caption: General experimental workflow for cross-linking mass spectrometry.

Data_Analysis_Logic cluster_search Database Search Engine cluster_identification Identification & Filtering RawData Raw MS/MS Data Search Search Algorithm RawData->Search IdentifyCSMs Identify Peptide-Spectrum Matches (CSMs) Search->IdentifyCSMs Decoy Target-Decoy Database Decoy->Search FilterSignature Filter for Signature Ions (Reduces Search Space) IdentifyCSMs->FilterSignature FDR Calculate FDR FilterSignature->FDR ValidatedLinks Validated Cross-Links FDR->ValidatedLinks

Caption: Logic flow for identifying cross-linked peptides from raw MS data.

References

Technical Support Center: Strategies to Enrich for N3-Cystamine-Suc-OSu Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trifunctional crosslinker N3-Cystamine-Suc-OSu. Here, you will find detailed information on enrichment strategies, experimental protocols, and solutions to common issues encountered during your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional and cleavable crosslinking reagent. It contains three key functional groups:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., the N-terminus of proteins and the side chain of lysine residues).

  • Azide (N3) group: Allows for covalent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5]

  • Cystamine (disulfide bond): Provides a cleavable linker that can be reduced by disulfide-reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Q2: What are the main strategies to enrich for peptides crosslinked with this compound?

There are two primary enrichment strategies based on the unique functionalities of this crosslinker:

  • Affinity Purification via Click Chemistry: The azide group enables the attachment of a biotin tag through a click reaction. The biotinylated peptides can then be captured using streptavidin-based affinity chromatography.

  • Enrichment of Disulfide-Linked Peptides: The cystamine moiety contains a disulfide bond. This allows for enrichment strategies that specifically isolate disulfide-containing peptides, such as diagonal electrophoresis.

Q3: Which enrichment strategy should I choose?

The choice of enrichment strategy depends on your experimental goals and available resources.

  • Affinity purification via click chemistry is generally more specific and can provide higher enrichment factors. It is well-suited for complex samples.

  • Diagonal electrophoresis is a simpler technique that does not require specialized reagents like biotin-alkyne tags and can be effective for less complex samples.

Troubleshooting Guides

Section 1: Affinity Purification via Click Chemistry

Issue: Low yield of enriched peptides.

Possible Cause Troubleshooting Step
Inefficient crosslinking Optimize the crosslinker-to-protein molar ratio and reaction time. Ensure the pH of the reaction buffer is between 7 and 9 for efficient NHS ester reaction.
Incomplete click reaction Ensure complete removal of any reducing agents prior to the click reaction, as they can interfere with the copper catalyst. Use fresh catalyst and ligand solutions. For SPAAC, ensure the cyclooctyne reagent is of high quality.
Inefficient capture on streptavidin resin Check the binding capacity of your streptavidin resin. Ensure that the biotinylated peptide solution is incubated with the resin for a sufficient amount of time with gentle agitation.
Loss of sample during washing steps Use a sufficient volume of wash buffer but avoid overly harsh or numerous washing steps that could lead to the loss of bound peptides.
Inefficient elution If using a cleavable biotin tag, ensure the cleavage conditions (e.g., pH, temperature, reagent concentration) are optimal. For non-cleavable biotin, ensure the elution buffer is strong enough to disrupt the biotin-streptavidin interaction.

Issue: High background of non-crosslinked peptides.

Possible Cause Troubleshooting Step
Non-specific binding to the affinity resin Increase the stringency of the wash buffers (e.g., by adding detergents or increasing the salt concentration). Include a pre-clearing step by incubating the sample with resin that has no streptavidin.
Hydrolysis of the NHS ester Prepare the crosslinking solution immediately before use. Ensure the reaction buffer is free of primary amines that could compete with the protein.
Presence of endogenous biotinylated proteins If working with cell lysates, consider using an avidin-blocking step before the click reaction.
Section 2: Diagonal Electrophoresis

Issue: Smeared or unresolved spots on the second-dimension gel.

Possible Cause Troubleshooting Step
Incomplete reduction of the disulfide bond Ensure the reducing agent (e.g., DTT or TCEP) is fresh and used at a sufficient concentration. Increase the incubation time with the reducing agent.
Re-oxidation of disulfide bonds After reduction, alkylate the free thiols with a reagent like iodoacetamide to prevent re-formation of disulfide bonds.
Overloading of the gel Reduce the amount of protein loaded onto the first-dimension gel.

Issue: Crosslinked peptides are not well-separated from the diagonal.

Possible Cause Troubleshooting Step
Similar migration of reduced and non-reduced peptides This can occur if the individual peptides of the crosslinked pair have similar molecular weights. Optimize the gel percentage and running conditions to maximize separation.
Incomplete crosslinking A large amount of uncrosslinked protein can obscure the off-diagonal spots. Optimize the crosslinking reaction to increase the yield of crosslinked products.

Experimental Protocols

Protocol 1: Affinity Purification of this compound Crosslinked Peptides via Click Chemistry

This protocol outlines the general steps for enriching crosslinked peptides using a biotin-alkyne tag and streptavidin affinity chromatography.

  • Protein Crosslinking:

    • Incubate your protein sample with this compound at a suitable molar ratio (e.g., 1:50 protein to crosslinker) in a compatible buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

    • Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Protein Digestion:

    • Denature the crosslinked protein sample by heating or using a denaturing agent like urea.

    • Reduce the disulfide bonds (including the one in the crosslinker) with 10 mM DTT for 1 hour at 56°C.

    • Alkylate free cysteines with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.

    • Digest the protein with a protease such as trypsin overnight at 37°C.

  • Click Chemistry Reaction:

    • To the digested peptide mixture, add a biotin-alkyne reagent.

    • For CuAAC, add a freshly prepared solution of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1-2 hours at room temperature.

    • For SPAAC, add a DBCO- or BCN-containing biotin reagent and incubate for 1-4 hours at room temperature.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads with a suitable binding buffer (e.g., PBS).

    • Incubate the biotinylated peptide mixture with the streptavidin beads for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads extensively with the binding buffer, followed by a high-salt buffer and then a low-salt buffer to remove non-specifically bound peptides.

    • Elute the captured peptides. If a cleavable biotin linker was used, elute by adding the appropriate cleavage reagent. For non-cleavable biotin, use a denaturing elution buffer (e.g., 0.1% TFA in 50% acetonitrile).

  • Mass Spectrometry Analysis:

    • Desalt the eluted peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Enrichment of Disulfide-Linked Peptides by Diagonal Electrophoresis

This protocol describes the enrichment of this compound crosslinked peptides based on the cleavable disulfide bond.

  • Protein Crosslinking and Digestion:

    • Perform protein crosslinking and digestion as described in steps 1 and 2 of Protocol 1, but omit the reduction and alkylation steps after digestion.

  • First-Dimension Electrophoresis (Non-reducing):

    • Separate the peptide digest on a non-reducing SDS-PAGE gel.

    • After electrophoresis, excise the entire lane from the gel.

  • Reduction and Alkylation:

    • Incubate the excised gel lane in a solution containing a reducing agent (e.g., 10 mM DTT) for 1 hour at 60°C to cleave the disulfide bonds.

    • Remove the reducing solution and incubate the gel lane in a solution containing an alkylating agent (e.g., 55 mM iodoacetamide) for 45 minutes in the dark.

  • Second-Dimension Electrophoresis (Reducing):

    • Place the treated gel lane horizontally at the top of a new, larger SDS-PAGE gel.

    • Run the second-dimension electrophoresis.

  • Analysis:

    • Peptides that were not part of a disulfide-linked pair will migrate along a diagonal line.

    • Peptides that were originally crosslinked will appear as off-diagonal spots.

    • Excise the off-diagonal spots, perform in-gel digestion (if necessary), and identify the peptides by mass spectrometry.

Quantitative Data Summary

The efficiency of enrichment can vary depending on the specific protein system and experimental conditions. The following table provides a general comparison of the expected outcomes for the two main enrichment strategies.

Parameter Affinity Purification (Click Chemistry) Diagonal Electrophoresis
Enrichment Factor 10 to 100-fold5 to 20-fold
Recovery 50-80%30-60%
Specificity HighModerate
Throughput ModerateLow
Required Sample Amount Low to moderateModerate to high

Visualizations

experimental_workflow_click_chemistry cluster_crosslinking Protein Crosslinking cluster_digestion Digestion cluster_enrichment Enrichment cluster_analysis Analysis p1 Protein Sample p2 Add this compound p1->p2 p3 Quench Reaction p2->p3 d1 Denature, Reduce, Alkylate p3->d1 d2 Proteolytic Digestion d1->d2 e1 Click Reaction (Biotin-Alkyne) d2->e1 e2 Streptavidin Affinity Capture e1->e2 e3 Wash e2->e3 e4 Elute e3->e4 a1 LC-MS/MS e4->a1

Caption: Workflow for Affinity Purification via Click Chemistry.

experimental_workflow_diagonal_electrophoresis cluster_preparation Sample Preparation cluster_first_dimension 1st Dimension cluster_treatment Inter-dimensional Treatment cluster_second_dimension 2nd Dimension cluster_analysis Analysis s1 Crosslinking & Digestion (Non-reducing) d1 Non-reducing SDS-PAGE s1->d1 t1 Excise Gel Lane d1->t1 t2 Reduce & Alkylate t1->t2 d2 Reducing SDS-PAGE t2->d2 a1 Excise off-diagonal spots d2->a1 a2 Mass Spectrometry a1->a2

Caption: Workflow for Diagonal Electrophoresis Enrichment.

References

Validation & Comparative

A Head-to-Head Comparison of N3-Cystamine-Suc-OSu and DSSO for Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping three-dimensional protein structures. The choice of crosslinking reagent is paramount to the success of these experiments. This guide provides a detailed comparison of two such reagents: N3-Cystamine-Suc-OSu, a theoretically promising but less documented crosslinker, and Disuccinimidyl Sulfoxide (DSSO), a widely adopted MS-cleavable crosslinker. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their protein structure analysis needs.

Introduction to the Crosslinkers

This compound is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester, a disulfide bond within a cystamine core, and a terminal azide group. The NHS ester targets primary amines (lysine side chains and N-termini), forming a stable amide bond. The disulfide bond is cleavable under reducing conditions, and the azide group allows for the attachment of other molecules via "click chemistry." Theoretically, this combination of features could enable multi-stage experiments, including enrichment of crosslinked peptides. However, it is important to note that there is a significant lack of published experimental data on the use of this compound specifically for protein structure analysis by mass spectrometry.

Disuccinimidyl Sulfoxide (DSSO) is a homobifunctional, MS-cleavable crosslinker that has gained widespread popularity in the field. It contains two NHS esters, allowing it to react with primary amines.[1] Its key feature is a sulfoxide group in the spacer arm, which can be cleaved in the gas phase during tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID).[2][3] This MS-cleavability simplifies data analysis by allowing for the identification of individual peptide chains within a crosslinked pair, significantly increasing the confidence in crosslink identification.[2]

Performance Comparison

Due to the limited availability of direct experimental data for this compound in XL-MS applications, this comparison is based on the established performance of DSSO from numerous studies and the inferred properties of this compound based on its chemical structure.

FeatureThis compound (Theoretical)DSSO (Experimentally Verified)
Reactivity NHS ester reacts with primary amines (Lys, N-terminus). Azide allows for click chemistry.Two NHS esters react with primary amines (Lys, N-terminus).[1]
Cleavability Disulfide bond cleavable by reducing agents (e.g., DTT, TCEP).Sulfoxide bond is MS-cleavable (in the gas phase) by CID.
Enrichment Potential Azide group allows for bio-orthogonal ligation ("click" reaction) to an affinity tag (e.g., biotin) for enrichment.No inherent enrichment handle. Enrichment of crosslinked peptides is typically achieved by size exclusion or ion-exchange chromatography.
Data Analysis Complexity Analysis of chemically cleaved products. Requires separate MS runs for intact and cleaved crosslinks.MS-cleavability allows for MS², and MS³ workflows, generating characteristic fragment patterns that simplify computational analysis.
Crosslink Identification Confidence Potentially lower due to the complexity of offline cleavage and potential for sample loss.High confidence due to MS-cleavability, which provides the masses of the individual peptides in the crosslink.
In-vivo Crosslinking NHS ester has limited cell permeability.Reported to be membrane-permeable and has been used for in-vivo crosslinking.
Number of Identified Crosslinks Not documented.Varies by study and sample complexity. For example, in a study on BSA, DSSO identified over 100 unique cross-linked peptide pairs. In another, it outperformed non-cleavable crosslinkers when using an MS³-based method.

Experimental Methodologies

DSSO Crosslinking Protocol (In Vitro)

This protocol is a generalized procedure based on multiple sources.

  • Protein Preparation: Dissolve the purified protein or protein complex in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve DSSO in a dry, water-miscible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 25-50 mM).

  • Crosslinking Reaction: Add the DSSO stock solution to the protein solution to achieve a final concentration typically ranging from 0.25 to 2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Sample Preparation for MS: The crosslinked protein mixture is then denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. An MS² method is used to identify crosslinked peptides, and an MS³ method is triggered upon detection of characteristic DSSO fragment ions to sequence the individual peptides.

Hypothetical this compound Crosslinking Protocol with Enrichment

This proposed protocol is based on standard NHS ester chemistry, disulfide cleavage, and click chemistry procedures. It has not been experimentally validated for this specific reagent in an XL-MS workflow.

  • Protein Preparation: As with DSSO, prepare the protein in an amine-free buffer.

  • Crosslinker Preparation: Prepare a fresh stock solution of this compound in DMSO.

  • Crosslinking Reaction: Add the crosslinker to the protein solution and incubate for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction with an amine-containing buffer.

  • Optional: Click Reaction for Enrichment:

    • To the quenched reaction mixture, add a biotin-alkyne conjugate, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA).

    • Incubate for 1-2 hours at room temperature to attach the biotin tag to the azide group of the crosslinker.

  • Protein Digestion: Denature, reduce (this will cleave the disulfide bond in the crosslinker), alkylate, and digest the protein mixture. Note that reduction will separate the crosslinked peptides. To maintain the link for enrichment, the click reaction and enrichment should be performed before reduction. A more viable workflow would involve enrichment of the azide-tagged peptides first.

  • Enrichment (if clicked): Use streptavidin-coated beads to enrich for the biotin-tagged (and thus crosslinked) peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS to identify the formerly crosslinked peptides.

Visualizing the Mechanisms

This compound Workflow

N3_Cystamine_Suc_OSu_Workflow cluster_reaction Crosslinking & Ligation cluster_enrichment Enrichment cluster_analysis Analysis Protein1 Protein 1 (with Lysine) Crosslinked_Protein Crosslinked Protein (Azide-tagged) Protein1->Crosslinked_Protein NHS ester reaction Protein2 Protein 2 (with Lysine) Protein2->Crosslinked_Protein N3_Linker This compound N3_Linker->Crosslinked_Protein Enriched_Complex Biotinylated Crosslinked Protein Crosslinked_Protein->Enriched_Complex Click Chemistry Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Enriched_Complex Digestion Proteolytic Digestion Enriched_Complex->Digestion Reduction Reduction (Cleavage) Digestion->Reduction MS_Analysis LC-MS/MS Reduction->MS_Analysis

Caption: Hypothetical workflow for this compound.

DSSO Workflow

DSSO_Workflow cluster_reaction Crosslinking cluster_analysis MS Analysis Protein1 Protein 1 (with Lysine) Crosslinked_Protein Crosslinked Protein Protein1->Crosslinked_Protein NHS ester reaction Protein2 Protein 2 (with Lysine) Protein2->Crosslinked_Protein DSSO_Linker DSSO DSSO_Linker->Crosslinked_Protein Digestion Proteolytic Digestion Crosslinked_Protein->Digestion LC_MS LC-MS Digestion->LC_MS MS2 MS² (CID) Cleavage LC_MS->MS2 MS3 MS³ Sequencing MS2->MS3

References

A Comparative Guide to Disulfide-Based Linkers for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a targeted drug conjugate, such as an antibody-drug conjugate (ADC), is a critical decision that profoundly impacts its therapeutic index. An ideal linker must ensure the conjugate remains stable in systemic circulation, preventing premature payload release and associated off-target toxicity, while enabling efficient and selective cleavage at the target site. This guide provides an objective comparison of disulfide-based linkers against other common cleavable linkers, supported by experimental data, detailed methodologies, and visual workflows.

The Unique Mechanism of Disulfide Linkers

Disulfide linkers are a class of chemically cleavable linkers that exploit the significant difference in redox potential between the extracellular environment and the intracellular cytosol. They contain a disulfide (-S-S-) bond that is stable in the bloodstream, where the concentration of reducing agents is low. However, upon internalization into a target cell, the linker is exposed to a much higher concentration of glutathione (GSH), a thiol-containing tripeptide. The intracellular GSH concentration (1-10 mM) is up to 1000-fold higher than in the blood plasma (~5 µM), creating a highly reducing environment that efficiently cleaves the disulfide bond and releases the cytotoxic payload.

This redox-sensitive release mechanism is a key advantage, offering a high degree of tumor selectivity. The rate of drug release can also be modulated by introducing steric hindrance around the disulfide bond, allowing for fine-tuning of the linker's cleavage kinetics.

Disulfide_Linker_Mechanism cluster_0 Systemic Circulation (Bloodstream) cluster_1 Target Tumor Cell ADC_circ ADC Intact (Stable Disulfide Linker) GSH_low Low [GSH] (~5 µM) ADC_circ->GSH_low Stable in oxidative env. ADC_internalized ADC Internalized ADC_circ->ADC_internalized Binding & Internalization GSH_high High [GSH] (1-10 mM) ADC_internalized->GSH_high Exposure to reductive env. Cleavage Disulfide Bond Cleavage GSH_high->Cleavage Triggers Payload Active Payload Released Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of a disulfide-linked ADC.

Comparative Analysis: Disulfide Linkers vs. Alternatives

The selection of a cleavable linker is a balance between stability in circulation and efficient cleavage at the target. Here, we compare disulfide linkers to other prevalent cleavable linker technologies.

1. Hydrazone Linkers (pH-Sensitive)

Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) following ADC internalization.[1][2]

  • Advantages of Disulfide over Hydrazone Linkers:

    • Greater Plasma Stability: Hydrazone linkers have demonstrated a propensity for hydrolysis in plasma, leading to premature drug release and potential off-target toxicity.[1] In contrast, disulfide linkers generally exhibit enhanced stability in circulation.

    • Higher Specificity: The cleavage trigger for disulfide linkers—a massive gradient in glutathione concentration—is a more specific and robust differentiator between the extracellular and intracellular environments compared to pH. Acidic microenvironments can sometimes be found in non-target tissues, potentially leading to non-specific cleavage of hydrazone linkers.

2. Peptide Linkers (Enzyme-Sensitive)

Peptide linkers, such as the widely used valine-citrulline (Val-Cit) motif, are engineered to be cleaved by specific proteases, like cathepsin B, which are highly active within the lysosomes of tumor cells.[2]

  • Advantages of Disulfide over Peptide Linkers:

    • Broader Applicability: The efficacy of peptide linkers is dependent on the expression levels of specific proteases in the target cell, which can be variable. Disulfide linker cleavage relies on the universally high intracellular concentration of glutathione, making them applicable to a wider range of tumor types.

    • Reduced Risk of Off-Target Cleavage: Some peptide linkers can be susceptible to cleavage by proteases present in the bloodstream, such as human neutrophil elastase, which can cause premature payload release. This can complicate preclinical evaluation and lead to specific toxicities. Disulfide linkers are not susceptible to this type of enzymatic degradation.

3. β-Glucuronide Linkers (Enzyme-Sensitive)

These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes but has low activity in the bloodstream. This results in ADCs with high plasma stability.[1]

  • Advantages of Disulfide over β-Glucuronide Linkers:

    • Simpler Release Mechanism: The cleavage of disulfide linkers is a direct chemical reaction dependent on a ubiquitous small molecule (GSH). β-glucuronide linkers rely on the presence and activity of a specific enzyme, which could be a point of resistance if the enzyme expression is low or downregulated in tumor cells.

    • Versatility in Payload Attachment: Disulfide linkers can be readily incorporated and attached to a wide variety of payloads, particularly those containing a thiol group.

Linker_Comparison cluster_disulfide Disulfide Linker cluster_hydrazone Hydrazone Linker cluster_peptide Peptide Linker ADC Antibody-Drug Conjugate (in circulation) Trigger_GSH High Intracellular [Glutathione] ADC->Trigger_GSH Internalization Trigger_pH Low pH (Endosome/Lysosome) ADC->Trigger_pH Internalization Trigger_Enz Specific Proteases (e.g., Cathepsin B) ADC->Trigger_Enz Internalization Release_DS Payload Release Trigger_GSH->Release_DS Release_Hyd Payload Release Trigger_pH->Release_Hyd Release_Pep Payload Release Trigger_Enz->Release_Pep

Caption: Comparative cleavage triggers for linkers.

Quantitative Data Summary

Direct head-to-head comparison of quantitative data across different studies is challenging due to variations in experimental conditions (e.g., antibody, payload, conjugation site, and analytical methods). The following tables summarize representative data to illustrate the performance characteristics of different linker types.

Table 1: Comparative Plasma Stability of Different Cleavable Linkers

Linker TypeADC Example / StudySpeciesAssay Duration% Intact ADC / Stability MetricReference
Disulfide Trastuzumab-SPP-DM1Mouse7 days~60% intact ADC
Disulfide Exolinker ADCRat7 daysSuperior DAR retention vs. T-DXd
Peptide (Val-Cit) T-DXd (GGFG linker)Rat7 days~50% decrease in DAR
Peptide (Val-Cit) Generic ADCHumanNot Specified>100x more stable than hydrazone
Hydrazone Gemtuzumab ozogamicinHuman1 day1.5-2% hydrolysis rate per day

Table 2: Summary of Advantages of Disulfide-Based Linkers

FeatureAdvantageRationale
Cleavage Trigger High Specificity Exploits the ~1000-fold concentration gradient of glutathione between the intracellular and extracellular environments.
Stability Enhanced Plasma Stability Generally more stable in circulation compared to acid-labile linkers like hydrazones, reducing off-target toxicity.
Applicability Broad Tumor Coverage Cleavage is dependent on the universally high intracellular GSH levels, not on specific enzyme expression which can be heterogeneous.
Tunability Modulatable Release Rate The kinetics of disulfide cleavage can be fine-tuned by introducing steric hindrance (e.g., methyl groups) near the S-S bond.
Simplicity Direct Chemical Mechanism Release is triggered by a direct chemical reduction, a robust and less complex mechanism than enzyme-dependent cleavage.

Experimental Protocols

Accurate assessment of linker performance is crucial. Below is a generalized protocol for a key experiment used to evaluate linker stability.

Protocol: In Vitro ADC Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by quantifying the amount of intact ADC or released payload.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Freshly collected plasma (e.g., human, rat, mouse) with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA, HPLC)

  • Sample processing reagents (e.g., immunoaffinity beads, extraction solvents)

Methodology:

  • Preparation: Thaw frozen plasma at 37°C. Spike the test ADC and control ADC into separate plasma aliquots to a final concentration of ~100 µg/mL.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect an aliquot from each sample and immediately freeze it at -80°C to stop any further reaction.

  • Sample Analysis (to measure intact ADC): a. Thaw the samples. b. Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads). c. Elute the captured ADC. d. Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

  • Sample Analysis (to measure released payload): a. Thaw the samples. b. Extract the free (released) payload from the plasma samples using an appropriate method like solid-phase extraction (SPE) or liquid-liquid extraction. c. Quantify the amount of free payload using LC-MS/MS. An increase in free payload over time indicates linker cleavage.

  • Data Analysis: Plot the average DAR or the concentration of free payload against time to determine the stability profile and half-life of the ADC linker in plasma.

Experimental_Workflow cluster_intact Intact ADC Analysis cluster_payload Released Payload Analysis start Start: Prepare Plasma & ADC incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points (0, 6, 24, 48... hrs) incubation->sampling analysis_choice Choose Analysis Path sampling->analysis_choice isolate Isolate ADC via Immunoaffinity Capture analysis_choice->isolate Measure DAR extract Extract Free Payload (e.g., SPE) analysis_choice->extract Measure Free Payload analyze_dar Analyze by LC-MS to Determine DAR isolate->analyze_dar result Plot Data: DAR or [Payload] vs. Time analyze_dar->result analyze_payload Quantify Payload by LC-MS/MS extract->analyze_payload analyze_payload->result end End: Determine Stability result->end

Caption: Workflow for an in vitro plasma stability assay.

Conclusion

Disulfide-based linkers offer a compelling combination of high plasma stability and a highly specific, efficient intracellular cleavage mechanism. Their reliance on the robust glutathione gradient provides a distinct advantage over pH- and enzyme-sensitive linkers, which can be limited by lower stability or heterogeneous expression of their cleavage triggers. While no single linker is optimal for all applications, the unique properties of disulfide linkers make them a versatile and powerful tool in the design of next-generation targeted therapeutics, offering the potential for a wider therapeutic window and improved safety profiles. The continuous development of novel disulfide linkers with modulated stability and release kinetics further solidifies their important role in advancing the field of drug conjugation.

References

A Researcher's Guide to Validating Protein Interactions: A Comparative Analysis of N3-Cystamine-Suc-OSu and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. The emergence of novel chemical tools offers more precise and efficient workflows. This guide provides an objective comparison of N3-Cystamine-Suc-OSu, a modern crosslinking reagent, with established methods for PPI validation, supported by experimental principles and detailed protocols.

This compound is a trifunctional, cleavable crosslinking agent designed for the study of protein-protein interactions through mass spectrometry-based proteomics. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide group, and a reducible disulfide bond, offers a sophisticated workflow for capturing and identifying interacting proteins.

The NHS ester moiety covalently reacts with primary amines (e.g., on lysine residues) on proximal proteins. The embedded disulfide bond within the cystamine core allows for the cleavage of the crosslinker under reducing conditions, which simplifies data analysis in mass spectrometry. Crucially, the azide handle enables the selective enrichment of crosslinked peptides using "click chemistry," a highly efficient and specific bioorthogonal reaction. This enrichment step significantly enhances the detection of often low-abundant crosslinked species.[1][2][3]

Comparative Analysis of Protein Interaction Validation Methods

The choice of a PPI validation method depends on various factors, including the nature of the interaction, the experimental system, and the desired level of quantitative data. Below is a comparison of this compound with other commonly employed techniques.

FeatureThis compound with XL-MSCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)
Principle Covalent capture of interacting proteins in their native environment, followed by enrichment of crosslinked peptides and identification by mass spectrometry.Antibody-based pulldown of a target protein ("bait") to co-purify its interacting partners ("prey").Genetic method in yeast where interaction between two proteins reconstitutes a functional transcription factor, activating a reporter gene.Label-free, real-time measurement of binding kinetics and affinity between an immobilized "ligand" and a mobile "analyte".
Interaction Type Captures both stable and transient interactions in situ or in vivo.Primarily detects stable interactions that can withstand cell lysis and washing steps.Detects direct, binary interactions that can occur in the yeast nucleus.Quantifies direct binding events between purified components.
Quantitative Data Semi-quantitative to quantitative, depending on the mass spectrometry approach (e.g., label-free quantification or isotopic labeling).[4]Primarily qualitative (yes/no interaction), though can be made semi-quantitative with careful controls.Primarily qualitative, though reporter gene expression levels can offer some quantitative insight.Highly quantitative, providing association (ka), dissociation (kd), and equilibrium (KD) constants.
Throughput High-throughput potential with advanced mass spectrometry and data analysis pipelines.Low to medium throughput, typically validating one or a few interactions at a time.High-throughput screening of entire libraries of proteins is possible.Low to medium throughput, suitable for detailed characterization of specific interactions.
In Vivo/In Vitro Can be used for both in vitro and in vivo crosslinking.Typically performed on cell lysates (in vitro), but can be adapted for in vivo applications with crosslinking.In vivo (within yeast cells).In vitro, requires purified proteins.
Strengths Captures transient interactions, provides spatial proximity information, azide tag allows for specific enrichment.[1]Relatively simple and widely used, validates interactions in a cellular context.Amenable to large-scale screening, does not require protein purification.Provides real-time kinetic data, label-free, high sensitivity.
Limitations Complex data analysis, potential for non-specific crosslinking.Can miss weak or transient interactions, potential for antibody-related artifacts.High rate of false positives and false negatives, interactions are not in their native cellular environment.Requires purified proteins and specialized equipment, immobilization can affect protein conformation.

Experimental Protocols

Protocol 1: Validating Protein Interactions using this compound and Mass Spectrometry

This protocol outlines a general workflow for using this compound to identify interacting proteins.

1. Crosslinking: a. Prepare your protein sample (e.g., cell lysate, purified protein complex) in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0). b. Add this compound to the protein sample at a final concentration of 0.5-2 mM. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. d. Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

2. Protein Digestion: a. Precipitate the crosslinked proteins and resuspend in a denaturing buffer. b. Reduce the disulfide bonds in the crosslinker and in the proteins using a reducing agent like DTT. c. Alkylate cysteine residues with iodoacetamide. d. Digest the proteins into peptides using a protease such as trypsin.

3. Enrichment of Crosslinked Peptides via Click Chemistry: a. To the peptide mixture, add a biotinylated alkyne or DBCO reagent to react with the azide group on the crosslinker. b. Perform the click chemistry reaction according to the manufacturer's protocol (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC, or strain-promoted azide-alkyne cycloaddition - SPAAC). c. Enrich the biotin-tagged crosslinked peptides using streptavidin-coated magnetic beads or resin. d. Wash the beads extensively to remove non-specifically bound peptides. e. Elute the enriched peptides from the beads.

4. Mass Spectrometry Analysis: a. Analyze the enriched peptide fraction by LC-MS/MS. b. Use specialized software to identify the crosslinked peptides and the interacting protein partners. The software will search for peptide pairs linked by the mass of the this compound remnant after cleavage of the disulfide bond.

Protocol 2: Co-Immunoprecipitation (Co-IP)

1. Cell Lysis: a. Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads. b. Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-4 hours at 4°C.

3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads multiple times with lysis buffer to remove non-specific binders. c. Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

4. Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Analyze the proteins by Western blotting using an antibody against the suspected "prey" protein or by mass spectrometry for unbiased identification of interacting partners.

Visualizing the Workflows

N3_Cystamine_Suc_OSu_Workflow cluster_crosslinking 1. Crosslinking cluster_digestion 2. Digestion cluster_enrichment 3. Enrichment cluster_analysis 4. Analysis start Protein Complex crosslink Add this compound start->crosslink quench Quench Reaction crosslink->quench digest Reduce, Alkylate, Digest (Trypsin) quench->digest peptides Peptide Mixture digest->peptides click Click Chemistry with Biotin-Alkyne/DBCO peptides->click enrich Streptavidin Affinity Purification click->enrich elute Elute Enriched Peptides enrich->elute ms LC-MS/MS elute->ms identify Identify Interacting Proteins ms->identify

Caption: Workflow for PPI validation using this compound.

CoIP_Workflow cluster_lysis 1. Cell Lysis cluster_ip 2. Immunoprecipitation cluster_wash 3. Wash & Elute cluster_analysis 4. Analysis cells Cells lysate Cell Lysate cells->lysate preclear Pre-clear Lysate lysate->preclear antibody Add Bait Antibody preclear->antibody beads Add Protein A/G Beads antibody->beads wash Wash Beads beads->wash elute Elute Complexes wash->elute sds SDS-PAGE elute->sds analysis Western Blot or Mass Spectrometry sds->analysis Method_Selection_Logic start Goal: Validate Protein Interaction q1 Need to capture transient or weak interactions? start->q1 q2 Need quantitative kinetic data? q1->q2 No n3 Use this compound (XL-MS) q1->n3 Yes q3 High-throughput screening needed? q2->q3 No spr Use SPR q2->spr Yes coip Use Co-IP q3->coip No y2h Use Y2H q3->y2h Yes

References

A Comparative Guide to Orthogonal Methods for Confirming N3-Cystamine-Suc-OSu Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous validation of crosslinking results is essential for accurate data interpretation. The N3-Cystamine-Suc-OSu crosslinker is a trifunctional reagent featuring an amine-reactive N-hydroxysuccinimide (NHS) ester, a cleavable disulfide bond within its cystamine core, and an azide group for click chemistry applications. This guide provides an objective comparison of key orthogonal methods to confirm the successful crosslinking of target molecules using this reagent, complete with experimental data considerations and detailed protocols.

The inherent properties of the this compound linker, particularly its cleavable disulfide bond, can be leveraged to provide robust, multi-faceted confirmation of crosslinking efficiency and specificity. The following methods offer complementary information to build a comprehensive validation package.

Quantitative Comparison of Validation Methods

The selection of an appropriate validation method depends on the specific experimental question, the required level of detail, and available resources. The table below summarizes the key characteristics of each orthogonal technique.

Validation Method Key Quantitative Parameters Type of Evidence Resolution Strengths Limitations
SDS-PAGE (Reducing vs. Non-Reducing) Apparent molecular weight of crosslinked product(s) vs. monomers.[1][2][3]IndirectLowSimple, widely available, and provides clear evidence of disulfide linkage through the reversal of molecular weight shift upon reduction.Prone to artifacts, provides no information on crosslinking sites, and not suitable for analyzing very large or complex mixtures.
Western Blotting Signal intensity of the crosslinked species detected by specific antibodies.[4][5]Indirect (Confirms Identity)LowConfirms the identity of the proteins within the crosslinked complex if specific antibodies are available.Indirect evidence of interaction; requires highly specific antibodies and does not identify the crosslinking site.
Mass Spectrometry (XL-MS) Mass of crosslinked peptides, sequence of crosslinked peptides, identification of crosslinked residues.DirectHigh (Amino Acid Level)Provides definitive, high-resolution evidence of the crosslink and identifies the precise amino acid residues involved.Technically demanding, requires specialized instrumentation and sophisticated data analysis software.
Size Exclusion Chromatography (SEC) Elution volume/time of crosslinked complexes compared to monomers.IndirectLowProvides information on the size and heterogeneity of crosslinked species in their native (non-denatured) state; useful for purification.Does not provide information on the identity of the components or the site of the crosslink; resolution may be insufficient to separate similarly sized species.

Experimental Workflows and Methodologies

Detailed protocols and logical workflows for each validation method are provided below.

SDS-PAGE with Redox Comparison

This is the most direct method to leverage the cleavable disulfide bond of the this compound linker. The formation of a higher molecular weight band under non-reducing conditions, which disappears or is significantly reduced upon treatment with a reducing agent (like DTT or β-mercaptoethanol), is strong evidence of successful disulfide-based crosslinking.

Experimental Protocol:

  • Crosslinking Reaction: Perform the crosslinking reaction with this compound according to your established protocol. Include a negative control sample without the crosslinker.

  • Sample Preparation: Aliquot the crosslinked sample into two tubes.

    • Non-Reducing Sample: Add 4X SDS-PAGE loading buffer without any reducing agent.

    • Reducing Sample: Add 4X SDS-PAGE loading buffer containing a final concentration of 50-100 mM DTT or 5% β-mercaptoethanol.

  • Denaturation: Heat all samples (including controls) at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands. Compare the band patterns between the non-reducing and reducing lanes.

Workflow Diagram:

sds_page_workflow cluster_paths Sample Preparation start_node Crosslinked Sample split start_node->split process_node process_node condition_node condition_node end_node Analyze Gel for MW Shift & Reversal process_node1 Heat 95°C split->process_node1  Non-Reducing  Loading Buffer process_node2 Heat 95°C split->process_node2  Reducing  Loading Buffer  (e.g., DTT) gel Run SDS-PAGE process_node1->gel Lane 1 process_node2->gel Lane 2 gel->end_node

Workflow for Redox-Dependent SDS-PAGE Analysis.
Western Blot Analysis

If the crosslinking occurs between two known proteins (e.g., Protein A and Protein B), a Western blot can confirm their presence in the high molecular weight complex. This is particularly useful for validating specific protein-protein interactions.

Experimental Protocol:

  • SDS-PAGE: Run non-reducing and reducing SDS-PAGE gels as described above.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the target proteins (e.g., anti-Protein A) overnight at 4°C. For comprehensive validation, a parallel blot should be run and probed with an antibody against the second protein (anti-Protein B).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A band corresponding to the crosslinked complex should be detected by antibodies for both interacting partners in the non-reducing lane.

Logical Diagram:

Logic for Western Blot Confirmation of a Crosslinked Complex.
Crosslinking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique that provides direct evidence of crosslinking by identifying the specific peptide fragments that are covalently linked. This method offers the highest resolution, pinpointing the interaction interface at the amino acid level.

Experimental Protocol:

  • Crosslinking and Separation: Perform the crosslinking reaction. Separate the crosslinked product from the uncrosslinked monomers, typically by SDS-PAGE or SEC.

  • In-Gel or In-Solution Digestion: Excise the band of interest from the SDS-PAGE gel or use the purified fraction from SEC. Reduce the disulfide bonds with DTT and alkylate with iodoacetamide (note: this step is to linearize the proteins, the crosslinker itself may or may not be cleaved depending on the goal). Digest the protein(s) into smaller peptides using a protease like trypsin.

  • Peptide Enrichment (Optional): Enrich the crosslinked peptides using techniques like size exclusion or strong cation exchange chromatography, as they are typically low in abundance.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). The mass spectrometer will measure the mass of the peptides and then fragment them to determine their amino acid sequence.

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. The software identifies pairs of peptides whose combined mass matches a precursor ion mass, plus the mass of the crosslinker remnant.

Workflow Diagram:

High-Level Workflow for Crosslinking Mass Spectrometry (XL-MS).

References

A Head-to-Head Battle for Protein Interactions: N3-Cystamine-Suc-OSu vs. Non-Cleavable Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interaction (PPI) studies, the choice of crosslinking chemistry is a critical decision point. This guide provides an objective comparison of the cleavable crosslinker N3-Cystamine-Suc-OSu against traditional non-cleavable crosslinkers, supported by experimental data and detailed protocols, to inform the selection of the most appropriate tool for your research needs.

The fundamental goal of using crosslinkers in PPI studies is to covalently capture interacting proteins, transforming transient associations into stable complexes that can be isolated and identified.[1] The primary distinction between the two major classes of crosslinkers lies in the reversibility of this covalent linkage. Non-cleavable crosslinkers form a permanent bond, while cleavable crosslinkers, such as this compound, possess a labile spacer arm that can be broken under specific conditions.[1] This fundamental difference has significant implications for experimental workflows, data analysis, and the types of biological questions that can be addressed.

At a Glance: Key Differences

FeatureThis compound (Cleavable)Non-Cleavable Crosslinkers (e.g., DSS, BS3)
Linkage Chemistry NHS ester reacts with primary amines; disulfide bond in the spacer arm is cleavable by reducing agents.NHS ester reacts with primary amines; stable, permanent covalent bond.[1]
Primary Applications Crosslinking-Mass Spectrometry (XL-MS), enrichment of crosslinked peptides, multi-stage MS analysis.[1]Co-immunoprecipitation (Co-IP), affinity purification, stabilizing protein complexes for SDS-PAGE and Western blot analysis.[1]
Key Advantage Simplifies mass spectrometry data analysis, reduces false-positive identifications, and allows for the enrichment of crosslinked species.High stability, well-established protocols, and straightforward for stabilizing interactions for pulldown assays.
Cleavage Conditions Reduction of the disulfide bond using agents like Dithiothreitol (DTT) or β-mercaptoethanol.Not cleavable under standard biochemical conditions.
Mass Spectrometry The cleavable nature allows for the separation of crosslinked peptides, simplifying their identification.The intact crosslinked peptides are analyzed, which can be complex to interpret.
Western Blotting The crosslink can be reversed before electrophoresis, allowing for the detection of individual interacting partners at their native molecular weights.Crosslinked complexes migrate at a higher molecular weight, which can be used to confirm the interaction.

Performance in Key Applications: A Comparative Overview

The choice between a cleavable and a non-cleavable crosslinker significantly impacts the outcome and complexity of PPI studies, particularly when coupled with mass spectrometry.

Crosslinking-Mass Spectrometry (XL-MS)

In XL-MS, the use of a cleavable crosslinker like this compound offers significant advantages. After the crosslinked proteins are digested into peptides, the disulfide bond in this compound can be cleaved. This separates the two crosslinked peptides, making them easier to identify by the mass spectrometer. This approach simplifies data analysis and can lead to a higher number of confident protein identifications. Studies comparing other types of cleavable crosslinkers to non-cleavable ones have demonstrated that the cleavable versions yield a higher number of identified crosslinked peptides.

In contrast, non-cleavable crosslinkers result in a permanently linked peptide pair. The analysis of the resulting MS/MS spectra is more complex because the fragmentation of both peptides occurs simultaneously, leading to a convoluted spectrum that is challenging to deconvolute.

Co-Immunoprecipitation (Co-IP) and Western Blotting

For applications like Co-IP and affinity purification followed by SDS-PAGE and Western blotting, the primary goal is to stabilize the interaction between a bait protein and its binding partners for successful pulldown. In this context, the stability of a non-cleavable crosslinker is often advantageous. Crosslinkers like Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) are widely used to covalently trap interacting proteins before cell lysis and immunoprecipitation. This ensures that even weak or transient interactions are preserved throughout the washing steps.

While this compound can also be used for Co-IP, its cleavable nature offers a unique advantage. After the immunoprecipitation of the crosslinked complex, the disulfide bond can be cleaved to release the interacting partners. This allows for the analysis of the individual proteins by SDS-PAGE and Western blotting at their expected molecular weights, which can simplify the interpretation of the results.

Experimental Protocols

Below are generalized protocols for key applications. Specific details may need to be optimized for individual experimental systems.

Protocol 1: In Vivo Crosslinking with a Non-Cleavable Crosslinker (DSS) for Co-IP
  • Cell Culture and Treatment: Grow cells to the desired confluency and treat as required for the experiment.

  • Crosslinking:

    • Wash cells twice with ice-cold PBS.

    • Add fresh PBS containing the desired concentration of DSS (typically 250-500 µM).

    • Incubate for 30 minutes at room temperature with gentle rocking.

  • Quenching:

    • Add quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 to a final concentration of 20 mM) to stop the crosslinking reaction.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the lysate with the primary antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the immune complexes.

    • Wash the beads extensively with lysis buffer.

  • Elution and Analysis:

    • Elute the crosslinked protein complexes from the beads using SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting.

Protocol 2: Crosslinking with this compound for Mass Spectrometry Analysis
  • Protein Complex Crosslinking:

    • Prepare the purified protein complex in a suitable buffer (e.g., HEPES).

    • Add this compound to the protein sample at a desired molar excess.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching buffer (e.g., ammonium bicarbonate) to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Protein Digestion:

    • Denature the crosslinked proteins (e.g., with urea).

    • Reduce the disulfide bonds (if any, other than the crosslinker) with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins with an enzyme such as trypsin overnight at 37°C.

  • Cleavage of Crosslinker (Optional, can be done in the mass spectrometer):

    • To cleave the crosslinker before MS analysis, add a reducing agent like DTT to the peptide mixture.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Utilize specialized software to identify the crosslinked peptides.

Visualizing the Workflows

To further illustrate the differences in experimental design, the following diagrams outline the key steps in each workflow.

non_cleavable_workflow cluster_in_vivo In Vivo cluster_ip Immunoprecipitation cluster_analysis Analysis Cells Cells Crosslinking (DSS) Crosslinking (DSS) Cells->Crosslinking (DSS) Quenching Quenching Crosslinking (DSS)->Quenching Cell Lysis Cell Lysis Quenching->Cell Lysis Lysate Lysate Cell Lysis->Lysate Antibody Incubation Antibody Incubation Lysate->Antibody Incubation Bead Capture Bead Capture Antibody Incubation->Bead Capture Washing Washing Bead Capture->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot

Workflow for Co-IP with a non-cleavable crosslinker.

cleavable_workflow cluster_ms Mass Spectrometry Protein Complex Protein Complex Crosslinking (this compound) Crosslinking (this compound) Protein Complex->Crosslinking (this compound) Quenching Quenching Crosslinking (this compound)->Quenching Digestion (Trypsin) Digestion (Trypsin) Quenching->Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis MS1 (Precursor Scan) MS1 (Precursor Scan) MS2 (Fragmentation) MS2 (Fragmentation) MS1 (Precursor Scan)->MS2 (Fragmentation) Cleavage of Crosslinker Cleavage of Crosslinker MS2 (Fragmentation)->Cleavage of Crosslinker

References

A Researcher's Guide to Analyzing Mass Spectrometry Data from N3-Cystamine-Suc-OSu Cross-linking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals employing N3-Cystamine-Suc-OSu in their protein interaction studies, selecting the appropriate data analysis software is paramount for robust and reliable results. This trifunctional, chemically cleavable cross-linker offers a unique workflow that combines enrichment via its azide group and specific cleavage at its disulfide bond. This guide provides a comprehensive comparison of software solutions for analyzing the resulting mass spectrometry data, complete with experimental protocols and quantitative insights.

Deciphering the Data: Software for Chemically Cleavable Cross-linkers

The analysis of data from this compound differs from that of gas-phase cleavable cross-linkers. The disulfide bond in this compound is typically reduced before mass spectrometry analysis. Consequently, the software must be capable of identifying two individual peptides modified by a remnant of the cross-linker. Several software packages are well-suited for this task.

SoftwareKey Features for this compound DataAvailabilityDeveloper
pLink 2 Includes a dedicated module (pLink-SS) for identifying disulfide-bonded peptides, which can be adapted for chemically cleaved linkers. Known for its high speed and accuracy in large-scale studies.[1][2][3][4]Free for academic useInstitute of Computing Technology, Chinese Academy of Sciences
MaxQuant A widely used platform in proteomics that can be configured to identify cross-linked peptides by treating the linker remnant as a variable modification. Its MaxLynx workflow is designed for both non-cleavable and MS-cleavable cross-linkers.[5]FreeMax Planck Institute of Biochemistry
MeroX/StavroX MeroX is designed for MS-cleavable cross-linkers, while StavroX can identify various types of cross-links, including disulfide bonds.Free and open-sourceUniversity of Halle-Wittenberg
XlinkX (Proteome Discoverer) A node within the commercial Proteome Discoverer software that supports a wide range of cross-linkers, including the ability to define disulfide bonds as a type of cleavable cross-linker.CommercialThermo Fisher Scientific
MetaMorpheusXL An open-source tool that can identify both MS-cleavable and non-cleavable cross-linked peptides. Its ion-indexing algorithm can be advantageous for complex datasets.Free and open-sourceUniversity of Washington

Quantitative Performance Insights

SoftwareCross-linker TypeMetricPerformance Highlight
MaxLynx MS-cleavable (DSBU)Unique Cross-links IdentifiedOutperformed MeroX in a benchmark dataset.
pLink 2 Non-cleavableSpeed & Identification Rate~40 times faster than pLink 1 and identified up to 27% more cross-linked residue pairs in re-analysis of published datasets.
MetaMorpheusXL MS-cleavable (DSSO)Unique Cross-linked Peptide PairsProvided comparable or higher numbers of identifications compared to XlinkX 2.0 in an analysis of E. coli ribosome data.

It is important to note that the performance of each software package can be highly dependent on the dataset, search parameters, and the complexity of the sample.

Experimental and Analytical Workflow

A successful cross-linking experiment with this compound involves a multi-step process from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_cleavage_ms Cleavage & MS Analysis cluster_data_analysis Data Analysis Protein Protein Complex Crosslinking Cross-linking with This compound Protein->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion ClickChem Click Chemistry (e.g., with DBCO-beads) Digestion->ClickChem AffinityPurification Affinity Purification ClickChem->AffinityPurification Reduction Disulfide Bond Reduction (e.g., DTT) AffinityPurification->Reduction Alkylation Alkylation (e.g., IAA) Reduction->Alkylation LCMS LC-MS/MS Analysis Alkylation->LCMS Software Data Analysis Software (pLink 2, MaxQuant, etc.) LCMS->Software Identification Identification of Modified Peptides Software->Identification Validation Validation & Modeling Identification->Validation

Caption: Experimental workflow for this compound cross-linking and mass spectrometry.

Detailed Methodologies
  • Cross-linking: The protein of interest is incubated with this compound. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues) on the protein surface.

  • Proteolytic Digestion: The cross-linked protein is digested into peptides using a protease such as trypsin.

  • Enrichment of Azide-tagged Peptides: The azide group on the cross-linker allows for selective enrichment of cross-linked peptides. This is typically achieved via copper-free click chemistry, for example, by reacting the peptide mixture with dibenzocyclooctyne (DBCO)-functionalized beads. This step is crucial for reducing sample complexity and increasing the chances of identifying low-abundance cross-linked species.

  • Cleavage of Disulfide Bond: The disulfide bond within the cystamine moiety is cleaved using a reducing agent like dithiothreitol (DTT).

  • Alkylation: The resulting free thiol groups are alkylated with a reagent such as iodoacetamide (IAA) to prevent re-oxidation.

  • LC-MS/MS Analysis: The resulting mixture of single, modified peptides is analyzed by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using one of the software packages mentioned above. The key is to define the mass of the cross-linker remnant on the cysteine residues as a variable modification.

Data Analysis Logic for Chemically Cleaved Cross-linkers

The computational approach for identifying peptides cross-linked with this compound involves searching for pairs of peptides that were originally linked.

data_analysis_logic RawData Raw MS/MS Data PeakList Peak List Generation RawData->PeakList DatabaseSearch Database Search for Modified Peptides PeakList->DatabaseSearch Scoring Peptide-Spectrum Match (PSM) Scoring DatabaseSearch->Scoring Filtering False Discovery Rate (FDR) Filtering Scoring->Filtering Pairing Pairing of Identified Modified Peptides Filtering->Pairing Validation Cross-link Validation Pairing->Validation Results Final Cross-link List Validation->Results

Caption: Logical workflow for identifying chemically cleaved cross-linked peptides.

The software searches for individual peptides containing a cysteine residue with a specific mass modification corresponding to the remnant of the this compound linker after reduction. The identification of two such modified peptides that were originally linked is then inferred based on criteria such as co-elution during chromatography or through specialized algorithms within the software that are designed to identify disulfide-bonded peptides.

Conclusion

The analysis of mass spectrometry data from this compound cross-linking experiments requires a tailored approach that accounts for its chemical cleavability. Software such as pLink 2, MaxQuant, MeroX/StavroX, and XlinkX are all capable of handling this type of data, provided the correct search parameters are used. The choice of software will depend on factors such as user expertise, available computational resources, and the specific requirements of the research project. By following a robust experimental workflow that includes an enrichment step for the azide-tagged peptides and by applying the appropriate data analysis strategy, researchers can effectively leverage the unique properties of this compound to gain valuable insights into protein structure and interactions.

References

Comparative Stability of N3-Cystamine-Suc-OSu in Plasma vs. Cytoplasm: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical stability of the bifunctional linker, N3-Cystamine-Suc-OSu, in two critical biological environments: blood plasma and the cell cytoplasm. Understanding the differential stability of this reagent is paramount for its effective application in drug delivery, bioconjugation, and proteomics, where controlled release or site-specific reactivity is desired. This document outlines the key environmental factors in plasma and cytoplasm that govern the linker's degradation, presents quantitative stability data, details experimental protocols for stability assessment, and provides visual diagrams of the degradation pathways.

Introduction to this compound and its Moieties

This compound is a heterobifunctional crosslinker featuring three key components: an azide (N3) group for "click" chemistry, a central disulfide bond within the cystamine core, and an N-hydroxysuccinimide (OSu) ester. The stability of this linker is primarily determined by the susceptibility of its two chemically labile moieties to the distinct biochemical environments of the plasma and the cytoplasm.

  • Cystamine (Disulfide Moiety): The disulfide bond is sensitive to the redox potential of its surroundings. It can be cleaved by reducing agents, such as thiols.

  • Suc-OSu (N-hydroxysuccinimide Ester Moiety): This active ester is susceptible to hydrolysis and can react with primary amines.

The differential stability of these two groups in extracellular (plasma) versus intracellular (cytoplasm) environments allows for the design of sophisticated bioconjugates that can release a payload or change their properties upon internalization into a cell.

The Biochemical Environments: Plasma vs. Cytoplasm

The stability of this compound is dictated by the chemical differences between plasma and cytoplasm. The most critical distinguishing factor is the redox potential, which is primarily maintained by the concentration of the tripeptide glutathione (GSH).

ParameterPlasma (Extracellular)Cytoplasm (Intracellular)Significance for this compound Stability
pH ~7.4~7.2 - 7.4Affects the hydrolysis rate of the Suc-OSu ester.
Glutathione (GSH) Conc. 2 - 10 µM1 - 10 mMThe ~1000-fold higher concentration in the cytoplasm leads to rapid reduction of the disulfide bond.
Redox Potential OxidizingHighly ReducingThe reducing environment of the cytoplasm is the primary driver of disulfide bond cleavage.
Primary Amine Conc. Low (Free amino acids ~2-3 mM)High (Free amino acids, proteins)Higher amine concentration in the cytoplasm leads to faster reaction with the Suc-OSu ester.

Comparative Stability Analysis

The stability of the two key functional groups of this compound is markedly different in plasma compared to the cytoplasm.

Stability of the Disulfide (Cystamine) Moiety

The disulfide bond in the cystamine portion of the linker is relatively stable in the oxidizing environment of the plasma but is rapidly cleaved in the reducing milieu of the cytoplasm.

EnvironmentKey Degradation PathwayEffective Glutathione (GSH) ConcentrationEstimated Half-life
Plasma Minimal reduction~ 5 µM> 24 hours
Cytoplasm Rapid reduction by glutathione~ 5 mM< 10 minutes

This dramatic difference in stability makes the disulfide bond an excellent trigger for the intracellular release of molecules conjugated via this linker.

Stability of the N-hydroxysuccinimide (Suc-OSu) Ester Moiety

The Suc-OSu ester is primarily degraded through two competing pathways: hydrolysis and reaction with primary amines.

EnvironmentPrimary Degradation PathwayspHEstimated Half-life (Hydrolysis)Rate of Aminolysis
Plasma Hydrolysis, Aminolysis~7.4~ 4-5 hoursModerate
Cytoplasm Hydrolysis, Aminolysis~7.4~ 4-5 hoursHigh

While the rate of hydrolysis is similar in both compartments due to the comparable pH, the higher concentration of primary amines from amino acids and proteins within the cytoplasm will lead to a faster overall consumption of the Suc-OSu ester through aminolysis.[1][2]

Experimental Protocols

To empirically determine the stability of this compound or similar linkers, the following protocols can be adapted.

Protocol for Determining Disulfide Bond Stability

This protocol utilizes Ellman's reagent (DTNB) to quantify the free thiol generated upon the reduction of the disulfide bond.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reduced Glutathione (GSH)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Simulated Environments:

    • Plasma-mimicking buffer: PBS, pH 7.4, with 5 µM GSH.

    • Cytoplasm-mimicking buffer: PBS, pH 7.4, with 5 mM GSH.

  • Reaction Setup:

    • Dissolve this compound in the respective buffers to a final concentration of 1 mM.

    • Incubate the solutions at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes for the cytoplasm-mimicking buffer and 0, 1, 4, 8, 24 hours for the plasma-mimicking buffer), take an aliquot of the reaction mixture.

    • Add Ellman's reagent to the aliquot.

    • Measure the absorbance at 412 nm. The increase in absorbance corresponds to the formation of the colored product TNB, which is stoichiometric to the amount of free thiol produced from the reduction of the disulfide bond.

  • Data Analysis:

    • Calculate the concentration of the reduced linker at each time point using a standard curve of a known thiol, such as cysteine.

    • Plot the percentage of remaining intact linker versus time and determine the half-life.

Protocol for Determining N-hydroxysuccinimide Ester Stability

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent compound.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Reaction Buffer:

    • PBS, pH 7.4. To assess aminolysis, a model amine (e.g., glycine at a concentration representative of free amino acids in the target environment) can be added.

  • Reaction Setup:

    • Dissolve this compound in the reaction buffer to a final concentration of 1 mM.

    • Incubate at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of a solution of 0.1% TFA in ACN.

    • Inject the sample onto the RP-HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the NHS leaving group or another wavelength where the parent molecule absorbs).

  • Data Analysis:

    • Measure the peak area of the parent this compound compound at each time point.

    • Plot the natural log of the peak area versus time. The half-life can be calculated from the slope of the resulting linear fit.

Visualization of Degradation Pathways

The following diagrams illustrate the degradation of this compound in plasma and cytoplasm.

cluster_plasma Plasma (Oxidizing, Low Amines) A1 This compound B1 Hydrolyzed Linker (N3-Cystamine-Suc-OH) A1->B1 Hydrolysis (t½ ≈ 4-5h) C1 Amine-Conjugated Linker A1->C1 Aminolysis (Slow)

Degradation of this compound in Plasma.

cluster_cytoplasm Cytoplasm (Reducing, High Amines) A2 This compound B2 Reduced Linker (N3-Cysteamine-Suc-OSu) A2->B2 Reduction (GSH) (t½ < 10 min) D2 Amine-Conjugated & Reduced Products A2->D2 Aminolysis (Rapid) C2 Hydrolyzed & Reduced Products B2->C2 Hydrolysis (t½ ≈ 4-5h)

Degradation of this compound in Cytoplasm.

Conclusion

The this compound linker exhibits significant differential stability between the plasma and cytoplasmic compartments. The disulfide bond is the primary determinant of this differential behavior, being stable in plasma but rapidly cleaved in the cytoplasm. The N-hydroxysuccinimide ester moiety is susceptible to hydrolysis in both environments but will be consumed more rapidly by reaction with primary amines in the cytoplasm. This predictable, environment-dependent degradation profile makes this compound and similar disulfide-containing linkers valuable tools for the intracellular delivery of therapeutic agents and for designing sophisticated chemical biology probes. Researchers should carefully consider these stability characteristics when designing and interpreting experiments involving this class of reagents.

References

Assessing the Bystander Effect of Antibody-Drug Conjugates with Disulfide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells in the vicinity of target cells. This phenomenon is particularly crucial in treating heterogeneous tumors. ADCs equipped with cleavable linkers, such as disulfide linkers, are designed to release their cytotoxic payload in the tumor microenvironment, facilitating this bystander killing. This guide provides a comparative analysis of the bystander effect of ADCs featuring disulfide linkers, supported by experimental data and detailed methodologies, to aid in the objective evaluation of this key ADC characteristic.

Mechanism of Action: The Role of the Disulfide Linker

Disulfide linkers are designed to be stable in the systemic circulation but are cleaved in the reducing environment of the intracellular space.[1][2] Tumor cells often have a higher concentration of reducing agents like glutathione (GSH) compared to the bloodstream, providing a mechanism for selective payload release.[1][2]

Once an ADC with a disulfide linker binds to its target antigen on a cancer cell and is internalized, the disulfide bond is reduced, liberating the cytotoxic payload. If the payload is membrane-permeable, it can then diffuse out of the target cell and kill neighboring antigen-negative cells, thus mediating the bystander effect.[2] This is a key advantage over ADCs with non-cleavable linkers, which typically release their payload as a charged molecule that cannot readily cross cell membranes, thereby limiting their bystander activity.

dot

cluster_circulation Systemic Circulation (High Glutathione Gradient) cluster_tumor_microenvironment Tumor Microenvironment cluster_antigen_positive_cell Antigen-Positive Tumor Cell (High Intracellular Glutathione) cluster_antigen_negative_cell Antigen-Negative Tumor Cell ADC_stable ADC with Disulfide Linker (Stable) ADC_binds ADC Binds to Antigen-Positive Cell ADC_stable->ADC_binds Tumor Targeting Internalization Internalization ADC_binds->Internalization Disulfide_Cleavage Disulfide Linker Cleavage (Reduction) Internalization->Disulfide_Cleavage Payload_Release Payload Release Disulfide_Cleavage->Payload_Release Cell_Death_Positive Apoptosis Payload_Release->Cell_Death_Positive Induces Payload_Diffusion Payload Diffusion (Bystander Effect) Payload_Release->Payload_Diffusion Permeable Payload Cell_Death_Negative Apoptosis Payload_Diffusion->Cell_Death_Negative Induces

Mechanism of bystander effect for ADCs with disulfide linkers.

Comparative Analysis of Bystander Effect

The extent of the bystander effect is influenced by the properties of both the linker and the payload. Here, we compare the bystander effect of ADCs with disulfide linkers to those with other common linker technologies.

Disulfide Linkers vs. Non-Cleavable Linkers

ADCs with disulfide linkers generally exhibit a more pronounced bystander effect compared to those with non-cleavable linkers, such as thioether (e.g., SMCC) linkers. For instance, studies comparing maytansinoid (DM1 or DM4) conjugates have shown that disulfide-linked ADCs can effectively kill antigen-negative cells in co-culture, while their non-cleavable counterparts show minimal bystander killing. This is because the payload released from non-cleavable linkers is typically a charged amino acid adduct that cannot efficiently diffuse across cell membranes.

Disulfide Linkers vs. Other Cleavable Linkers

The bystander effect of disulfide-linked ADCs is also comparable to, and in some cases distinct from, ADCs with other cleavable linkers like peptide (e.g., valine-citrulline) or pH-sensitive (e.g., hydrazone) linkers. The efficiency of payload release and the physicochemical properties of the released payload are key determinants. For example, both disulfide and valine-citrulline (vc) linkers can release highly potent, membrane-permeable payloads like MMAE, leading to a significant bystander effect.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies, comparing the in vitro cytotoxicity and in vivo anti-tumor activity of ADCs with disulfide linkers to other ADC formats.

In Vitro Cytotoxicity in Co-culture Models
ADCTargetLinker TypePayloadAntigen-Positive Cell LineAntigen-Negative Cell LineCo-culture IC50 (Antigen-Negative Cells)Reference
huC242-SPDB-DM4CanAgDisulfideDM4COLO 205SW620Significant bystander killing observed
huC242-SMCC-DM1CanAgThioether (Non-cleavable)DM1COLO 205SW620Minimal bystander killing
Trastuzumab-vc-MMAEHER2Valine-CitrullineMMAEN87MCF7Increased killing of MCF7 in co-culture
T-DM1 (Kadcyla®)HER2Thioether (Non-cleavable)DM1SK-BR-3MCF7No significant effect on MCF7 viability
DS-8201a (Enhertu®)HER2Peptide (Cleavable)DXdSK-BR-3MCF7Significant reduction in MCF7 viability
In Vivo Efficacy in Admixed Xenograft Models
ADCTargetLinker TypePayloadXenograft Model (Ag+/Ag- Cells)Tumor Growth Inhibition (TGI) of Ag- TumorsReference
huC242-SPDB-DM4CanAgDisulfideDM4COLO 205 / SW620Superior efficacy compared to non-cleavable ADC
huC242-SMCC-DM1CanAgThioether (Non-cleavable)DM1COLO 205 / SW620Marginal in vivo activity
cAC10-vcMMAECD30Valine-CitrullineMMAEKarpas 299 / Karpas-35RPotent bystander killing observed
cAC10-vcMMAFCD30Valine-CitrullineMMAFKarpas 299 / Karpas-35RFailed to mediate bystander killing

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bystander effect. Below are protocols for key in vitro and in vivo assays.

In Vitro Co-culture Bystander Killing Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are cultured together with antigen-positive cells.

dot

start Start seed_cells Seed Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells in a 96-well plate at a defined ratio. start->seed_cells add_adc Add ADC at various concentrations. Include a non-bystander ADC as a negative control. seed_cells->add_adc incubate Incubate for 72-120 hours. add_adc->incubate image_plate Image the plate using a high-content imager. incubate->image_plate quantify_cells Quantify the number of viable fluorescently labeled Ag- cells. image_plate->quantify_cells calculate_killing Calculate the percentage of bystander cell killing by comparing to untreated controls. quantify_cells->calculate_killing end End calculate_killing->end

Workflow for an in vitro co-culture bystander killing assay.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP or RFP)

  • ADC with a disulfide linker

  • Control ADC (e.g., with a non-cleavable linker or a non-binding antibody)

  • Cell culture medium and supplements

  • 96-well microplates

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag- cells.

  • ADC Treatment: After allowing the cells to adhere overnight, add serial dilutions of the disulfide-linked ADC and the control ADC.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (typically 72-120 hours).

  • Data Acquisition: Quantify the number of viable fluorescent Ag- cells using a high-content imaging system or by flow cytometry.

  • Data Analysis: Calculate the percentage of bystander killing by comparing the number of viable Ag- cells in the co-cultures treated with the ADC to the number of viable Ag- cells in the control wells.

In Vivo Admixed Tumor Xenograft Model

This model assesses the in vivo efficacy of an ADC in a tumor composed of a mixture of antigen-positive and antigen-negative cells, mimicking tumor heterogeneity.

dot

start Start prepare_cells Prepare a mixed suspension of Antigen-Positive (Ag+) and Luciferase-Expressing Antigen-Negative (Ag-) tumor cells at a specific ratio. start->prepare_cells implant_cells Subcutaneously implant the cell mixture into immunodeficient mice. prepare_cells->implant_cells tumor_growth Allow tumors to establish to a palpable size. implant_cells->tumor_growth treat_mice Administer the disulfide-linked ADC, control ADC, or vehicle intravenously. tumor_growth->treat_mice monitor_tumor Monitor tumor volume using calipers and luciferase signal using an in vivo imaging system. treat_mice->monitor_tumor endpoint Endpoint: Analyze tumor growth inhibition and reduction in luciferase signal. monitor_tumor->endpoint end End endpoint->end

Workflow for an in vivo admixed tumor xenograft model.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a reporter gene, e.g., luciferase)

  • ADC with a disulfide linker

  • Control ADC and vehicle

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Matrigel (optional)

  • Calipers for tumor measurement

  • In vivo imaging system (for luciferase imaging)

Procedure:

  • Cell Preparation and Implantation: Prepare a mixed suspension of Ag+ and luciferase-expressing Ag- cells at a defined ratio (e.g., 1:1) in a suitable buffer, with or without Matrigel. Subcutaneously implant the cell mixture into the flanks of immunodeficient mice.

  • Tumor Establishment and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the ADCs and controls (typically intravenously).

  • Monitoring: Measure tumor volume with calipers regularly. Monitor the viability of the Ag- cells by quantifying the luciferase signal using an in vivo imaging system.

  • Data Analysis: Compare the tumor growth inhibition and the reduction in luciferase signal between the treatment groups to assess the bystander effect.

Conclusion

ADCs with disulfide linkers represent a powerful strategy for targeted cancer therapy, with their ability to induce a bystander effect being a key advantage in overcoming tumor heterogeneity. The extent of this effect is dependent on the specific linker-payload combination and can be rigorously assessed through a combination of in vitro co-culture assays and in vivo admixed xenograft models. The quantitative data and detailed protocols provided in this guide offer a framework for the comparative evaluation of the bystander effect of disulfide-linked ADCs, facilitating the development of more effective cancer therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of N3-Cystamine-Suc-OSu: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of N3-Cystamine-Suc-OSu, a bifunctional crosslinker containing both an azide and a succinimidyl ester, is paramount for laboratory safety and environmental responsibility. Due to the presence of the azide functional group, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

Key Hazards Associated with Azide-Containing Compounds:

HazardDescriptionMitigation Measures
Toxicity Azides can be acutely toxic if inhaled, ingested, or absorbed through the skin, with effects similar to cyanide.[1]Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
Explosive Potential Organic azides can be shock-sensitive and may decompose explosively upon heating or friction.[2] They can also react with heavy metals (e.g., lead, copper) to form highly explosive metal azides.[1][3]Avoid contact with metal spatulas or equipment.[2] Do not dispose of down the drain where it can react with metal pipes.
Reactivity with Acids Azides react with acids to produce hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.Do not mix azide-containing waste with acidic waste.

Proper Disposal Procedures for this compound

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. Chemical deactivation should not be attempted without the explicit guidance and approval of your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Establish a dedicated waste container specifically for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats).

  • Container Material: Use a clearly labeled, leak-proof plastic container. Do not use metal containers.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially acidic or heavy metal-containing waste.

Step 2: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard: "Toxic," "Explosive Hazard"

  • The date of accumulation

  • Your name, laboratory, and contact information

Step 3: Storage
  • Secure Location: Store the sealed waste container in a designated, secure area within the laboratory, away from heat sources and direct sunlight.

  • Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of any potential leaks.

Step 4: Arrange for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Provide Information: Be prepared to provide the EHS department with a full description of the waste, including the chemical name and any other components mixed with it.

  • Follow Institutional Protocols: Adhere to all institutional procedures for hazardous waste pickup and documentation.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generate this compound Waste B Segregate Waste into a Dedicated Plastic Container A->B G Do NOT Dispose Down the Drain A->G H Do NOT Mix with Acids or Metals A->H C Label Container: 'Hazardous Waste - this compound' B->C D Store Securely in Secondary Containment C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F EHS Collects and Disposes of Waste According to Regulations E->F

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and contact your EHS department for guidance.

References

Personal protective equipment for handling N3-Cystamine-Suc-OSu

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N3-Cystamine-Suc-OSu was located. The following guidance is based on information for structurally similar compounds, namely N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), and general safety protocols for handling organic azides and N-hydroxysuccinimide (NHS) esters. It is imperative to conduct a thorough risk assessment before handling this chemical.

This compound is a chemical compound that requires careful handling due to the presence of an azide group and an N-hydroxysuccinimide ester. While a comprehensive safety profile is not publicly available, the known hazards of similar substances suggest that this compound may cause skin and eye irritation, as well as potential respiratory irritation.[1][2][3][4] The azide functional group introduces a risk of explosion under specific conditions such as heat, shock, or friction, and also contributes to acute toxicity.[5]

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment should be worn at all times when handling this compound.

Equipment Specification Rationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.
Body Protection A lab coat that covers the wearer to near the knees.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to immediate post-handling procedures.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don appropriate PPE B Work in a chemical fume hood A->B C Allow reagent to equilibrate to room temperature B->C D Weigh the desired amount using non-metal utensils C->D E Dissolve in an appropriate anhydrous solvent (e.g., DMSO, DMF) D->E F Decontaminate work surfaces E->F G Dispose of waste in designated containers F->G H Remove and properly store or dispose of PPE G->H I Wash hands thoroughly H->I

Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure safety. All waste must be treated as hazardous.

Waste Type Disposal Procedure Rationale
Unused Solid Reagent Collect in a clearly labeled, sealed container for hazardous chemical waste.Prevents accidental exposure and environmental contamination.
Contaminated Solvents Collect in a dedicated, labeled hazardous waste container. Do not mix with acidic waste.Avoids the formation of highly toxic and explosive hydrazoic acid.
Contaminated PPE (Gloves, etc.) Place in a designated hazardous waste bag or container for incineration.Prevents cross-contamination and ensures safe disposal of contaminated items.
Empty Reagent Containers Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container according to institutional guidelines.Ensures that no residual chemical remains in the container before disposal.

Important Considerations:

  • Azide Precautions: Organic azides can be explosive. Avoid contact with heavy metals, as this can form highly sensitive and explosive metal azides. Do not use metal spatulas or stir bars. Halogenated solvents should also be avoided as they can form explosive compounds with azides.

  • NHS Ester Stability: N-hydroxysuccinimide esters are sensitive to moisture and can hydrolyze. Store the reagent in a cool, dry place, and consider using anhydrous solvents for dissolution.

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. For small spills, absorb the material with an inert absorbent and collect it in a sealed container for hazardous waste disposal. Ensure proper ventilation.

  • Regulatory Compliance: All handling and disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.